Tetramethylallene
Description
Historical Context of Allene (B1206475) Chemistry Research
The journey of allene chemistry began in the late 19th century, marked by initial skepticism and challenges in synthesis and characterization. In 1875, Jacobus Henricus van 't Hoff first predicted the non-planar, chiral nature of appropriately substituted allenes, a concept that was experimentally validated decades later. aip.org The first synthesis of an allene derivative, glutinic acid, was reported in 1887 by Burton and Pechmann. sumitomo-chem.co.jp For many years, allenes were regarded as chemical curiosities with limited synthetic value. aip.org
A significant shift occurred in the mid-20th century, with the development of more reliable synthetic methods and the discovery of naturally occurring allenes, such as pyrethrolone, isolated in 1924. sumitomo-chem.co.jp This spurred a growing interest in their unique chemical properties. The development of synthetic protocols like the Skattebøl rearrangement and the Crabbé–Ma allene synthesis further expanded the accessibility and utility of allenes in organic synthesis. aip.org Over the years, the field has matured, with allenes now recognized as versatile building blocks and key intermediates in a wide array of chemical transformations. github.io
Contemporary Significance of Tetramethylallene in Synthetic Methodologies and Mechanistic Investigations
In the landscape of modern organic chemistry, this compound serves as a crucial tool for both the development of novel synthetic methods and the elucidation of complex reaction mechanisms. Its symmetrical and sterically hindered structure offers a unique testbed for exploring the limits and intricacies of various chemical reactions.
This compound has been employed as a starting material or reactant in a variety of synthetic transformations. For instance, it participates in palladium-catalyzed reactions with aryl and vinylic halides to produce substituted 1,3-dienes, which are valuable motifs in organic synthesis. github.ioutexas.edu It also undergoes ene reactions with electron-deficient acetylenes to form cross-conjugated trienes. rsc.org Furthermore, the reaction of this compound with methylene (B1212753) can lead to the formation of 1,1,2,2-tetramethylcyclopropane, a strained ring system with potential applications in materials science. keydaru.ir
From a mechanistic standpoint, this compound has been instrumental in probing the details of various reaction pathways. It has been used as a hydrogen-atom acceptor in studies involving metal hydrides like HMn(CO)₅ and HCo(CO)₄, providing insights into hydrogen atom transfer processes. sumitomo-chem.co.jp The cycloaddition reactions of this compound, such as its reaction with phenylazide, have been studied to understand the factors governing site- and regioselectivity, with computational studies like Density Functional Theory (DFT) being employed to rationalize the experimental outcomes. mdpi.com Moreover, investigations into the excited-state dynamics of this compound using femtosecond time-resolved photoelectron spectroscopy and ab initio multiple spawning (AIMS) simulations have shed light on the conical intersection mediated relaxation pathways, revealing how methyl substitution influences these ultrafast processes. aip.org
Structural Peculiarities and Reactivity of Highly Substituted Allenes
The structure and reactivity of allenes are profoundly influenced by the nature of their substituents. In highly substituted allenes like this compound, steric and electronic effects play a pivotal role in dictating their chemical behavior.
The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp²-hybridized, resulting in a linear C=C=C arrangement with the substituents on the terminal carbons lying in perpendicular planes. In this compound, the four methyl groups introduce significant steric bulk. This steric hindrance can influence the accessibility of the double bonds to incoming reagents and can also affect the stability of reaction intermediates and transition states. For example, the steric crowding in this compound can impede direct access to conical intersections that mediate ultrafast relaxation dynamics in less substituted allenes. aip.org
The methyl groups also exert an electronic effect through hyperconjugation, which involves the donation of electron density from the C-H σ-bonds of the methyl groups into the π-system of the allene. This electron-donating effect increases the electron density of the double bonds, potentially influencing their reactivity towards electrophiles.
The reactivity of this compound is a direct consequence of these structural and electronic features. It can undergo thermal rearrangement to form 2,4-dimethyl-1,3-pentadiene (B89641). researchgate.net In cycloaddition reactions, such as with tetrafluoroethylene (B6358150), the reaction often proceeds only after the rearrangement of this compound to its diene isomer, highlighting the influence of both steric and electronic factors on the reaction pathway. columbia.edu The reaction of this compound with rhodium complexes has been studied using in-situ vibrational spectroscopies and DFT, revealing the formation of a new allene complex, Rh₂(CO)₃Cl₂(η²-C₇H₁₂). researchgate.net
The following tables summarize some of the key reactions and spectroscopic data for this compound, providing a quantitative glimpse into its chemical behavior.
| Reaction Type | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Palladium-Catalyzed Diene Synthesis | Aryl/Vinylic Halides, Pd(dba)₂, K₂CO₃, DMA, 100-120 °C | Substituted 1,3-dienes | Good to Excellent | github.io |
| Ene Reaction | Electron-deficient acetylenes | Cross-conjugated trienes | - | rsc.org |
| Azide (B81097) Cycloaddition | Phenylazide | 7-N₁C₁-N₃C₂ cycloadduct | 29 | mdpi.com |
| Thermal Rearrangement | Heat in a polar aprotic solvent | 2,4-Dimethylpenta-1,3-diene | - | researchgate.net |
| Reaction with Metal Hydride | HMn(CO)₅ / HCo(CO)₄ | Hydrogen-atom abstraction products | - | sumitomo-chem.co.jp |
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1-4H3 | |
|---|---|---|
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InChI Key |
DZSNJASVIURWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142855 | |
| Record name | 2,4-Dimethylpenta-2,3-diene | |
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Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-87-9 | |
| Record name | 2,4-Dimethyl-2,3-pentadiene | |
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| Record name | Tetramethylallene | |
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| Record name | Tetramethylallene | |
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| Record name | 2,4-Dimethylpenta-2,3-diene | |
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| Record name | 2,4-dimethylpenta-2,3-diene | |
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| Record name | Tetramethylallene | |
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Synthetic Methodologies for Tetramethylallene and Its Derivatives
Classic Synthetic Routes to Tetramethylallene
The preparation of this compound (2,4-dimethyl-2,3-pentadiene) is most notably achieved through the reaction of 1,1-dihalocyclopropane derivatives with organolithium reagents. This process involves key reactive intermediates and rearrangements that are fundamental to its success.
Cyclopropylidene Rearrangements to this compound
A central feature in the synthesis of this compound from cyclopropane (B1198618) precursors is the rearrangement of a cyclopropylidene intermediate. This carbene, characterized by a divalent carbon atom within a three-membered ring, is highly strained and unstable. It readily undergoes a ring-opening reaction to relieve this strain, leading to the formation of the more stable allene (B1206475) structure. The substituents on the cyclopropane ring dictate the structure of the resulting allene. For the synthesis of this compound, a 2,2,3,3-tetramethylcyclopropylidene intermediate is required. Upon its formation, this intermediate spontaneously rearranges to yield this compound.
Synthesis from 1,1-Dihalocyclopropane Derivatives
The most common and effective precursor for generating the necessary cyclopropylidene intermediate is a gem-dihalocyclopropane. Specifically, the synthesis of this compound starts with 1,1-dichloro-2,2,3,3-tetramethylcyclopropane. This starting material is synthesized by the addition of dichlorocarbene (B158193) (:CCl2) to tetramethylethylene. wikipedia.org The subsequent reaction of this dihalocyclopropane with an alkyllithium reagent, such as methyllithium (B1224462), initiates the transformation to this compound.
The reaction begins with a metal-halogen exchange between the 1,1-dihalocyclopropane and an organolithium reagent, typically methyllithium (MeLi) or butyllithium. wikipedia.org This is a fast and fundamental reaction in organometallic chemistry where the halogen atom is swapped for a lithium atom. wikipedia.org The first step is the formation of a 1-lithio-1-halocyclopropane derivative. This intermediate is unstable and readily eliminates lithium halide. The rate of this exchange is dependent on the halogen, following the general trend of I > Br > Cl.
Table 1: Example Synthesis of this compound from a 1,1-Dihalocyclopropane Derivative
| Starting Material | Reagent | Key Intermediate | Product | Typical Yield |
|---|---|---|---|---|
| 1,1-dichloro-2,2,3,3-tetramethylcyclopropane | Methyllithium (MeLi) | Tetramethylcyclopropylidene | This compound | Good |
This interactive table summarizes the key components of the Doering-LaFlamme allene synthesis for this compound.
Reaction of this compound Precursors with Methylene (B1212753)
While the addition of a methylene (CH₂) group is a common strategy in organic synthesis for forming cyclopropane rings, its application for the direct synthesis of this compound is not a standard route. The reverse reaction, however, is known: this compound can react with methylene to produce 1,1,2,2-tetramethylcyclopropane. ontosight.ai The synthesis of allenes typically involves elimination or rearrangement reactions rather than the addition of a methylene carbene to a precursor alkene. For instance, the addition of dichlorocarbene to an alkene yields a dichlorocyclopropane, which is a precursor for allene synthesis as described above, but this is distinct from using a simple methylene precursor. wikipedia.org
Limitations and Challenges in this compound Synthesis
Despite the effectiveness of the established synthetic routes, several challenges and limitations exist.
Side Reactions: The high reactivity of the organolithium reagents and carbene intermediates can lead to side reactions. One significant issue is the potential for the allene product to be contaminated with isomeric acetylenes.
Reagent Reactivity and Selectivity: The choice of organolithium reagent can impact the product distribution. Butyllithium, for example, is more reactive than methyllithium and can sometimes lead to a mixture of products. Furthermore, the reaction of halide precursors with organolithiums is fastest with iodides, followed by bromides, and is significantly slower with chlorides, which may require harsher conditions or result in lower yields.
Purification: The final product, this compound, often requires careful purification to remove unreacted starting materials, lithium salts (e.g., LiCl, LiBr), and any side products formed during the reaction. wikipedia.orgbeilstein-journals.org The volatility of this compound (boiling point 87-88 °C) allows for distillation, but separating it from impurities with similar boiling points can be challenging. sigmaaldrich.com
Precursor Availability: The synthesis relies on the availability of the corresponding substituted dihalocyclopropane. While the precursor for this compound (1,1-dichloro-2,2,3,3-tetramethylcyclopropane) is accessible, the synthesis of precursors for more complex or functionally diverse allenes can be a limiting factor. chemsynthesis.comnih.gov
Hindrances in Tetrasubstituted Allene Preparation
The synthesis of tetrasubstituted allenes, including this compound, is fraught with challenges that distinguish it from the preparation of less substituted allenes. The primary obstacles are steric hindrance and the difficulty of controlling stereochemistry.
The construction of a fully substituted allene core requires bringing four substituent groups into close proximity around the C=C=C axis. This crowding can significantly raise the activation energy of synthetic transformations, slowing down or altogether preventing reactions that work well for di- or trisubstituted allenes. For instance, steric effects can influence reaction yields when substituents are present on the reactants, as seen in certain chiral phosphoric acid-catalyzed syntheses. beilstein-journals.org
A significant challenge in the asymmetric synthesis of tetrasubstituted allenes is achieving effective stereochemical control. acs.org The unique, elongated linear geometry of the allenyl radical and related intermediates makes it difficult for chiral catalysts to differentiate between the faces of the molecule, a necessary step for enantiocontrol. acs.orgsustech.edu.cn This difficulty is a major hurdle in developing catalytic protocols for creating enantiomerically enriched tetrasubstituted allenes from simple starting materials. researchgate.net
Furthermore, many synthetic routes are plagued by competing side reactions. In metal-catalyzed approaches, side reactions such as the Glaser homocoupling of terminal alkynes can reduce the yield of the desired allene product. sustech.edu.cn The development of highly selective catalysts and optimized reaction conditions is crucial to minimize these unwanted pathways. sustech.edu.cn
Influence of C-H Bonds in Carbene-Mediated Routes
Carbene-mediated reactions, particularly C-H insertion, represent a direct approach to forming carbon-carbon bonds. wikipedia.org However, their application in the synthesis of complex structures like this compound is influenced by several factors related to the C-H bonds present in the substrates.
Carbene C-H insertion involves the reaction of a carbene with a carbon-hydrogen bond to form a new C-C bond. wikipedia.org While conceptually straightforward, these reactions are often unselective. wikipedia.org The success of such a strategy depends heavily on the use of a metal catalyst, such as those based on rhodium or copper, to stabilize the carbene intermediate and direct its reactivity. wikipedia.orgdicp.ac.cn The electronic and steric properties of the substrate's C-H bonds play a crucial role in determining the site of insertion. dicp.ac.cn
In the context of building a this compound scaffold, a hypothetical carbene-mediated route could involve the insertion of a carbene into a C-H bond of a precursor molecule. The challenge lies in controlling the regioselectivity of this insertion. For instance, in a molecule with multiple types of C-H bonds (e.g., primary, secondary, tertiary), simple carbenes often react without a strong preference. wikipedia.org Metal catalysts can improve this selectivity, but intramolecular reactions within geometrically constrained systems tend to be the most successful. wikipedia.org
One reported synthesis that highlights the interplay of carbenes and heteroatoms involves the generation of a carbene center at the 3-position of a 2,2,4,4-tetramethylthietanone derivative. acs.org Pyrolysis of the corresponding p-toluenesulfonylhydrazone sodium salt leads to the formation of this compound episulfide, suggesting an intramolecular pathway that avoids direct C-H insertion into the methyl groups but is nonetheless a carbene-derived route. acs.org This example underscores how directing the reactivity of carbene intermediates is essential for achieving specific synthetic outcomes in complex systems.
Novel and Emerging Synthetic Approaches to this compound Scaffolds
Recent advancements have led to several innovative methods for constructing this compound and its derivatives, overcoming many of the traditional hindrances.
One unique approach involves the pyrolysis of the dry sodium salt of 2,2,4,4-tetramethylthietanone p-toluenesulfonylhydrazone. acs.org This reaction, conducted at 150 °C in vacuo, yields this compound episulfide as the sole volatile product. acs.org The episulfide can then be desulfurized by heating with hexamethylphosphoramide (B148902) to produce this compound. acs.org Another classical method is the pyrolysis of the β-lactone dimer of dimethylketene, which decarboxylates at 450°C to give this compound almost quantitatively. orgsyn.org
More recently, radical-based methods have emerged as powerful tools. A copper-catalyzed three-component asymmetric radical 1,4-carboalkynylation of 1,3-enynes has been developed. sustech.edu.cn This method efficiently constructs diverse tetrasubstituted chiral allenes from readily available starting materials. sustech.edu.cn The key to this success is a specific N,N,P-ligand that enhances the copper catalyst's reducing capability and controls the enantioselectivity. sustech.edu.cn
Building on this, a dual catalysis system combining photoredox and copper catalysis enables the enantioselective decarboxylative 1,4-carbocyanation of 1,3-enynes. acs.org This mild, redox-neutral protocol demonstrates broad substrate scope and high selectivity, affording a wide array of axially chiral tetrasubstituted allenes. acs.org
Palladium catalysis has also been employed effectively. A palladium-catalyzed cross-coupling reaction between in situ generated allenyl/propargyl-lithium species and aryl bromides provides a direct route to highly functionalized tri- and tetrasubstituted allenes. rug.nl This method avoids pre-functionalization of the substrates, representing a fast and efficient approach. rug.nl Similarly, palladium catalysts can be used to react this compound with aryl and vinylic halides to produce substituted 1,3-dienes. organic-chemistry.org
The following table summarizes selected findings from a study on the palladium-catalyzed reaction of various allenes with iodobenzene, highlighting the yields for different allene substrates.
Table 1: Reaction of Allenes with Iodobenzene
| Entry | Allene | Product | Yield (%) |
| 1 | 1,1-Dimethylallene | 2-Methyl-4-phenyl-1,3-butadiene | 85 |
| 2 | This compound | 2,4-Dimethyl-3-phenyl-2,3-pentadiene | 75 |
| 3 | 1-Methyl-1-phenylallene | 2,4-Diphenyl-2,3-pentadiene | 64 |
| 4 | 1-Cyclohexylallene | 1-Cyclohexenyl-1-phenylethene | 78 |
| Data sourced from a study on palladium-catalyzed synthesis of 1,3-dienes. organic-chemistry.org |
These emerging strategies, particularly those using advanced catalytic systems, are paving the way for more efficient and selective syntheses of this compound and other complex, fully substituted allenes.
Reaction Chemistry of Tetramethylallene
Rearrangement Reactions of Tetramethylallene
Rearrangement to 1,3-Dienes
The conversion of allenes to 1,3-dienes is a redox-neutral and atom-efficient process that provides a direct synthetic route to functionalized dienes. researchgate.net Early investigations into these rearrangements were often based on acid- or heat-induced methods. researchgate.net
Acid-catalyzed rearrangements of allenes to 1,3-dienes are typically initiated by the protonation of the central sp-hybridized carbon atom of the allene (B1206475). mdpi.comencyclopedia.pub This process leads to the formation of a carbocation intermediate, which then rearranges to the more thermodynamically stable 1,3-diene. mdpi.comencyclopedia.pub The scope of this method is often dependent on the stability of the transient carbocation. mdpi.comencyclopedia.pub
In a notable example, this compound can be rearranged to 2,4-dimethylpenta-1,3-diene by treatment with silica (B1680970) gel. encyclopedia.pub However, this reaction requires extended periods (24 hours) to achieve even modest conversion, and the product is prone to further dimerization. encyclopedia.pub
The mechanism of acid-mediated rearrangement begins with the protonation of the central sp-hybridized carbon of the allene. mdpi.comencyclopedia.pub This step is crucial and determines the subsequent reaction pathway. For instance, studies on the addition of hydrogen chloride to aliphatic allenes helped to elucidate the regiochemistry of this initial protonation. mdpi.comencyclopedia.pub The protonation of the central carbon is favored as it leads to the formation of a resonance-stabilized allylic cation. core.ac.uk
Following protonation, a transient carbocation is formed. mdpi.comencyclopedia.pub The stability of this carbocation is a key factor in the rearrangement process. mdpi.comencyclopedia.pub Alkyl groups, through an effect known as hyperconjugation, can donate electron density to the electron-deficient carbocation center, thereby stabilizing it. youtube.commasterorganicchemistry.com The more substituted the carbocation, the more stable it is, following the order: tertiary > secondary > primary. masterorganicchemistry.comonlineorganicchemistrytutor.com In the case of this compound, protonation of the central carbon leads to a tertiary carbocation, which is relatively stable. This stabilization facilitates the subsequent elimination of a proton to form the thermodynamically favored conjugated 1,3-diene system. mdpi.comencyclopedia.pub
| Intermediate | Stability | Influencing Factors |
| Primary Carbocation | Least Stable | Stabilized by one alkyl group. |
| Secondary Carbocation | More Stable | Stabilized by two alkyl groups. |
| Tertiary Carbocation | Most Stable | Stabilized by three alkyl groups. |
This table illustrates the relative stability of carbocations based on the number of attached alkyl groups.
Thermal rearrangements of allenes can also lead to the formation of 1,3-dienes. mdpi.comencyclopedia.pub These reactions are often influenced by factors such as ring strain within the allene system. mdpi.comencyclopedia.pub
In 1968, the thermal rearrangement of this compound was re-examined, as previous reports indicated that it primarily undergoes dimerization at 150°C. mdpi.comencyclopedia.pub It was discovered that in a glass vessel pre-treated with acid, a rapid rearrangement to 2,4-dimethylpenta-1,3-diene occurred. encyclopedia.pub This led to the development of a procedure where a diluted solution of this compound in a polar aprotic solvent, when heated, successfully yields the diene. mdpi.comencyclopedia.pub
| Condition | Reactant | Product | Outcome |
| Base-Treated Glass Vessel | This compound | Tetramethyl-1,2-di-isopropylidenecyclobutane | Dimerization |
| Acid-Treated Glass Vessel | This compound | 2,4-Dimethylpenta-1,3-diene | Rearrangement |
This table summarizes the different outcomes of the thermal reaction of this compound under varying vessel conditions.
The rearrangement of strained allene systems, such as cyclopropyl (B3062369) allenes, to 1,3-dienes has been known since the late 1960s. mdpi.comencyclopedia.pub These transformations often require high temperatures, sometimes exceeding 300°C, and are thought to proceed through homolytic bond cleavage and subsequent ring-opening and closing events. encyclopedia.pub The release of inherent ring strain can be a significant driving force for these rearrangements. encyclopedia.pub For instance, the thermal rearrangement of strained exo-cyclic allenyl cyclopropanes provides access to 1,3-dienyl cyclopropanes. encyclopedia.pub
Thermal-Mediated Rearrangements
Silica Gel Catalyzed Rearrangement of this compound
The rearrangement of this compound to its more stable conjugated diene isomer, 2,4-dimethylpenta-1,3-diene, can be facilitated by the use of silica gel. mdpi.comlboro.ac.ukencyclopedia.pub This acid-catalyzed process relies on the acidic nature of the silanol (B1196071) (Si-OH) groups present on the surface of the silica gel. rhhz.net
The proposed mechanism for this rearrangement involves the protonation of the central sp-hybridized carbon atom of the allene by a surface silanol group. This initial step forms a tertiary vinyl cation intermediate. Subsequent deprotonation from one of the adjacent methyl groups leads to the formation of the thermodynamically more stable conjugated diene system.
Studies have shown that while the silica gel-catalyzed rearrangement is feasible, it often requires extended reaction times to achieve significant conversion. mdpi.comlboro.ac.ukencyclopedia.pub For instance, treatment of this compound with silica gel for 24 hours resulted in only a modest conversion to 2,4-dimethylpenta-1,3-diene. mdpi.comlboro.ac.ukencyclopedia.pub A notable side reaction is the dimerization of the formed 2,4-dimethylpenta-1,3-diene, which can occur under the prolonged reaction conditions. mdpi.comlboro.ac.ukencyclopedia.pub
Table 1: Silica Gel Catalyzed Rearrangement of this compound
| Reactant | Catalyst | Product | Reaction Time (h) | Conversion | Ref. |
| This compound | Silica Gel | 2,4-Dimethylpenta-1,3-diene | 24 | Modest | mdpi.comlboro.ac.ukencyclopedia.pub |
Transition-Metal-Promoted Rearrangements
The isomerization of this compound to conjugated dienes can also be promoted by various transition metal complexes. These reactions often proceed through different mechanistic pathways compared to the acid-catalyzed rearrangements and can offer alternative reactivity and selectivity.
Iron-Mediated Rearrangements
Iron carbonyl complexes have been shown to mediate the rearrangement of this compound. The reaction of this compound with diiron nonacarbonyl, Fe₂(CO)₉, yields a mixture of two isomeric iron complexes. mdpi.com The major product is a (2,4-dimethylpenta-1,3-diene)tricarbonyliron complex. mdpi.com
Upon prolonged heating or treatment with an excess of Fe₂(CO)₉, the minor isomeric complex can be converted to the more stable major complex. mdpi.com The key step for the release of the rearranged diene is the oxidative degradation of the iron complex. Treatment of the major complex with an oxidizing agent, such as ceric ammonium (B1175870) nitrate, liberates 2,4-dimethyl-1,3-pentadiene (B89641). mdpi.com This process, however, requires a stoichiometric amount of the iron complex. mdpi.com
Nickel-Mediated Rearrangements
Nickel complexes, particularly those in the Ni(0) oxidation state, have demonstrated catalytic activity in the rearrangement of allenes. mdpi.com The proposed mechanism involves the oxidative addition of the Ni(0) catalyst to one of the C=C double bonds of the allene to form a nickelacyclopropane intermediate. This is followed by a β-hydride elimination to generate a nickel-hydride species and the coordinated 1,3-diene. Reductive elimination then releases the diene and regenerates the active Ni(0) catalyst. mdpi.com While the potential for nickel-catalyzed rearrangement of this compound has been illustrated, the scope of this particular reaction requires further investigation to be fully established. mdpi.com
Gold(III)-Catalyzed Rearrangements and Carbocation Formation
Gold catalysts, known for their carbophilic nature, are effective in activating allenes towards nucleophilic attack and rearrangement. mdpi.com While many gold-catalyzed allene rearrangements focus on aryl-substituted allenes, the rearrangement of alkyl-substituted allenes like this compound has also been investigated. mdpi.com
The treatment of this compound with a cationic Au(I) complex, such as {[P(t-Bu)₂o-biphenyl]Au}⁺SbF₆⁻, leads to the formation of a stable π-tetramethylallene gold(I) complex in high yield (96%). mdpi.com Interestingly, attempts to crystallize this complex can induce a formal 1,3-hydrogen migration, leading to the rearrangement of the allene to a π-1,3-diene gold(I) complex, the structure of which has been confirmed by X-ray analysis. mdpi.com
The mechanism of the rearrangement in the presence of a base is thought to proceed via deprotonation of a methyl group adjacent to the allene, forming a gold σ-dienyl intermediate, which then undergoes protodeauration to yield the 1,3-diene. mdpi.com
Table 2: Gold-Catalyzed Rearrangement of this compound
| Reactant | Catalyst/Reagent | Product | Yield (%) | Ref. |
| This compound | {[P(t-Bu)₂o-biphenyl]AuCl}/AgSbF₆ | {[P(t-Bu)₂o-biphenyl]Au(η²-Me₂CCCMe₂)}⁺SbF₆⁻ | 96 | mdpi.com |
| {[P(t-Bu)₂o-biphenyl]Au(η²-Me₂CCCMe₂)}⁺SbF₆⁻ | Triethylamine | 2,4-Dimethyl-1,3-pentadiene | ~25 (in a mixture) | mdpi.com |
| {[P(t-Bu)₂o-biphenyl]Au(η²-Me₂CCCMe₂)}⁺SbF₆⁻ | N,N-Dimethylaniline | 2,4-Dimethyl-1,3-pentadiene | 35 (GC yield) | mdpi.com |
Palladium-Mediated Hydropalladiation-β-Hydride Elimination
Palladium-catalyzed rearrangements of allenes to 1,3-dienes typically proceed through a hydropalladation-β-hydride elimination sequence. mdpi.comlboro.ac.uk This process is initiated by the formation of a hydridopalladium species, often generated in situ from a Pd(0) precursor and a proton source like acetic acid. mdpi.com
This hydridopalladium species then adds across one of the double bonds of the allene (hydropalladation) to form a π-allylpalladium intermediate. mdpi.comlboro.ac.uk For this compound, this would result in a sterically hindered π-allylpalladium complex. The subsequent step is a β-hydride elimination from an adjacent methyl group, which forms the conjugated diene and regenerates the palladium hydride catalyst, allowing the catalytic cycle to continue. mdpi.comlboro.ac.uk While this mechanism is well-established for various allenes, its specific application and efficiency for this compound would be influenced by the steric hindrance around the allene. mdpi.com
Cycloaddition Reactions Involving this compound
This compound can participate in cycloaddition reactions, although its reactivity is often influenced by its propensity to isomerize to the more stable 2,4-dimethylpenta-1,3-diene, which can then undergo cycloaddition. rsc.org However, there are instances of direct cycloaddition reactions of this compound itself.
One such example is the ene reaction, a pericyclic reaction that is mechanistically related to cycloadditions. This compound has been shown to react as the "ene" component with highly reactive "enophiles" such as C-sulfonyldithioformates. tandfonline.comresearcher.lifetandfonline.com In this reaction, one of the π-bonds of the this compound attacks the enophile, with the concomitant transfer of an allylic hydrogen atom, leading to the formation of a new σ-bond and a new C-H bond, and the migration of the double bond. tandfonline.comresearcher.lifetandfonline.com
In thermal [2+2] cycloaddition reactions with electron-deficient olefins like tetrafluoroethylene (B6358150), it has been observed that this compound first undergoes a thermal rearrangement to 2,4-dimethylpenta-1,3-diene. rsc.org The subsequent cycloaddition then occurs between the diene and the olefin. rsc.org The role of the electron-deficient olefin appears to be to promote the initial isomerization of the allene. rsc.org
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions represent a significant class of reactions for this compound, enabling the synthesis of five-membered heterocyclic rings. These reactions involve the [3+2] cycloaddition of a 1,3-dipole to the allene system.
The reaction of this compound with aryl azides is a well-studied example of a 1,3-dipolar cycloaddition. These reactions typically lead to the formation of triazoline and, subsequently, triazole derivatives.
The cycloaddition of aryl azides to this compound presents questions of both site-selectivity (which of the two double bonds of the allene reacts) and regioselectivity (the orientation of the azide (B81097) addition). Experimental and computational studies have shown that the reaction is highly selective. mdpi.comnih.gov
In the reaction between this compound and phenylazide, the cycloaddition occurs exclusively at one of the double bonds. nih.gov The regioselectivity is also specific, with the substituted nitrogen atom (N1) of the azide bonding to the central carbon atom (C2) of the allene. mdpi.comresearchgate.net This preferred orientation cannot be rationalized by simple Frontier Molecular Orbital (FMO) theory alone. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations have been employed to accurately predict the observed site- and regioselectivity. nih.govresearchgate.net These computational models indicate that the observed selectivity arises from differences in the activation barriers for the various possible reaction pathways. mdpi.com
Table 1: Regioselectivity in the Cycloaddition of Phenylazide to this compound. nih.gov
| Reactants | Product | Yield | Selectivity |
| This compound + Phenylazide | 7-N₁C₁-N₃C₂ cycloadduct | 29% | Fully selective attack of the outer nitrogen of the azide on the central carbon of the allene. nih.gov |
The mechanism of the 1,3-dipolar cycloaddition between this compound and aryl azides has been investigated to determine whether it proceeds through a concerted (one-step) or a stepwise (biradical) pathway. Computational studies using DFT methods (M08-HX, ωB97X-D, and B3LYP) have indicated that these cycloadditions follow a nonpolar, one-step mechanism. nih.govresearchgate.net This is supported by the calculation of transition state structures which are consistent with a concerted process. nih.gov The alternative biradical mechanism is not supported by these computational findings.
The initial product of the 1,3-dipolar cycloaddition of an aryl azide to this compound is an unstable methylene-1,2,3-triazoline intermediate. nih.gov This primary cycloadduct is often not isolated as it can undergo further reactions. nih.govnsf.gov In many cases, the triazoline rearranges to form a more stable 1-aryl-1,2,3-triazole. rsc.orgbeilstein-journals.org The formation of these triazole derivatives is a common outcome in the reactions of aryl azides with various unsaturated compounds. beilstein-journals.orgorganic-chemistry.org
This compound can also undergo cycloaddition reactions with unsymmetrically substituted olefins, such as halogenated ethylenes. These reactions are typically thermally induced. rsc.orgrsc.org
The thermal cycloaddition of this compound with chlorotrifluoroethylene (B8367) and 1,1-dichlorodifluoroethylene has been reported to occur in Pyrex vessels. rsc.org These reactions lead to the formation of cyclobutane (B1203170) derivatives. molaid.com Specifically, the reaction with chlorotrifluoroethylene results in a mixture of 1:1 adducts. molaid.com
Cycloadditions with Unsymmetrically Substituted Olefins
Reactions with Acrylonitrile (B1666552)
The cycloaddition reaction between this compound and acrylonitrile does not proceed directly. Instead, it necessitates the isomerization of this compound into 2,4-dimethylpenta-1,3-diene. Following this rearrangement, a Diels-Alder reaction occurs between the resulting conjugated diene and acrylonitrile, which acts as the dienophile. This reaction leads to the formation of 4-cyano-1,3,3-trimethylcyclohexene. rsc.orgrsc.org
Formation of Cyclobutane Adducts
The formation of cyclobutane adducts from this compound has been observed in its reactions with certain halogenated olefins. rsc.org Specifically, in reactions with chlorotrifluoroethylene and 1,1-dichlorodifluoroethylene, this compound first isomerizes to 2,4-dimethylpenta-1,3-diene. rsc.org The subsequent cycloaddition yields substituted cyclobutane derivatives. For instance, the reaction with chlorotrifluoroethylene produces a mixture of cis- and trans-2-chloro-2,3,3-trifluoro-1-methyl-1-(2-methylprop-1-enyl)-cyclobutane. rsc.org Similarly, the reaction with 1,1-dichlorodifluoroethylene forms 2,2-dichloro-3,3-difluoro-1-methyl-1-(2-methylprop-1-enyl)cyclobutane. rsc.org Nuclear magnetic resonance (NMR) analysis indicates that these cyclobutane rings are puckered, with the 2-methylprop-1-enyl group preferentially occupying an equatorial position. rsc.org
Cycloadditions with Butadiene
The cycloaddition of this compound with butadiene presents a more complex reaction profile, involving both concerted and stepwise pathways. Theoretical studies using multiconfigurational complete active space methods have been employed to investigate the mechanism of this [4+2] cycloaddition. researchgate.net
Formation of Linear 1:1 and 1:2 Adducts
The reaction between this compound and butadiene can proceed through a single ambimodal transition state. This transition state allows for the reaction to follow either a concerted or a stepwise trajectory on the potential energy surface. researchgate.net This contrasts with the reaction of allene with benzene (B151609), where two separate transition states are involved, and the concerted mechanism is favored. researchgate.net Co-oligomerizations involving this compound have been found to incorporate only a single molecule of the substituted allene, following pathways similar to that of allene itself. researchgate.net
Organometallic Transformations of this compound
This compound readily engages in organometallic transformations, particularly in the formation of π-complexes with transition metals.
Formation of Metal-Allene π-Complexes
The allene functional group, with its perpendicular double bonds, serves as a versatile ligand in transition metal chemistry, capable of coordinating to metals through its π-system. researchgate.netresearchgate.net this compound, in particular, has been shown to form stable π-complexes with various metals, including gold(I). researchgate.netmdpi.com
Gold(I) π-Complexes with this compound
Cationic gold(I) π-complexes of this compound have been synthesized and characterized. For example, the reaction of this compound with a gold(I) complex can generate a π-tetramethylallene complex in high yield. mdpi.com Experimental and theoretical investigations have been conducted on the interaction between the triphenylphosphine-gold(I) cation and a range of unsaturated hydrocarbons, including this compound. acs.orgru.nlresearchgate.net
The binding energy of the gold(I) complex with this compound has been determined through mass spectrometry collision-induced dissociations. acs.orgresearchgate.net In one study, the binding energy for the [Au(PPh3)(this compound)]+ complex was found to be 1.79 eV. acs.orgresearchgate.net Theoretical calculations have also been employed to understand the nature of this interaction, with density functional theory (DFT) predicting strong binding energies for gold(I) π-complexes with this compound. ru.nl These studies indicate that gold binds more strongly to π-ligands compared to silver with the same phosphine (B1218219) ligand, leading to more effective activation of the unsaturated bond. acs.orgru.nlresearchgate.net The substitution on the unsaturated bond has been shown to be more critical than the type of bond itself. acs.orgru.nlresearchgate.net
Interestingly, attempts to crystallize a specific cationic Au(I) π-tetramethylallene complex resulted in its rearrangement to a π-1,3-diene complex via a formal 1,3-hydrogen migration. mdpi.com This highlights the potential for subsequent transformations of these organometallic intermediates.
Silver(I) π-Complexes with this compound
Silver(I) ions are known to form π-complexes with unsaturated hydrocarbons, including allenes. The interaction involves the donation of electron density from the π-orbitals of the allene to the empty s-orbital of the Ag(I) ion, and a weaker back-donation from the filled d-orbitals of the silver to the π*-antibonding orbitals of the allene.
In the context of this compound, studies have investigated the binding energies and structures of its complexes with silver(I) cations. nih.govresearchgate.netacs.org Research involving triphenylphosphine-silver(I) cations, [Ag(PPh₃)]⁺, has shown that this compound forms a stable π-complex. nih.govresearchgate.net The binding energy of this compound to the [Ag(PPh₃)]⁺ cation has been a subject of both experimental and theoretical investigation. nih.gov These studies help in understanding the nature of the metal-ligand bond and the factors influencing complex stability. The general reaction for the formation of such complexes can be represented as a ligand exchange process, where the allene displaces a weakly bound ligand from the silver(I) coordination sphere. ias.ac.inmdpi.com
A comparative study of gold(I) and silver(I) π-complexes with various unsaturated hydrocarbons, including this compound, revealed that gold(I) generally binds more strongly to the π-ligands than silver(I) when using the same phosphine ligand. nih.govacs.org However, the binding affinity of silver(I) can be enhanced by changing the ancillary ligands, for instance, by replacing triphenylphosphine (B44618) with acetonitrile. nih.govacs.org This highlights the tunability of the metal center's reactivity.
The formation of these π-complexes is a fundamental step in many silver-catalyzed reactions. The coordination of the allene to the silver ion activates the C=C double bonds, making them more susceptible to nucleophilic attack. This principle is utilized in various synthetic methodologies.
Reactions with Rhodium Complexes
The reaction chemistry of this compound with rhodium complexes is multifaceted, leading to the formation of various organometallic species with distinct coordination modes.
The reaction of this compound (TMA) with dicarbonylchlororhodium(I) dimer, [Rh₂(CO)₄Cl₂], has been shown to yield mononuclear rhodium complexes. researchgate.netresearchgate.net Specifically, a mononuclear allene complex, Rh(CO)₂Cl(η²-C₇H₁₂), and a mononuclear diene complex, Rh(CO)Cl(η⁴-C₇H₁₂), have been identified as the primary products. researchgate.net In the allene complex, the this compound ligand is π-bonded to the rhodium center through one of its double bonds. researchgate.net
Furthermore, the reaction of this compound with rhodium(I) olefin-hexafluorobut-2-yne complexes, such as [Rh(O-O)(L)(C₄F₆)] (where O-O is a β-diketonate ligand like tmhd or acac, and L is an olefin like ethylene), results in the formation of 1,4-diene rhodium(I) complexes. rsc.orgrsc.org An example is the complex [Rh(O-O){1-2-η:4-5-η-CH₂=CMeC(=CMe₂)C(CF₃)=CHCF₃}]. rsc.orgrsc.org These 1,4-diene complexes can further react with carbon monoxide to yield dicarbonyl rhodium complexes, such as [Rh(tmhd)(CO)₂]. rsc.orgrsc.org
The formation of these complexes highlights the ability of rhodium to catalyze the transformation of this compound. The specific product formed often depends on the starting rhodium complex and the reaction conditions.
The C₇H₁₂ moiety, derived from this compound, can coordinate to rhodium in several ways. In the mononuclear allene complex Rh(CO)₂Cl(η²-C₇H₁₂), the this compound acts as a π-bonded mono-olefin, with the ligand perpendicular to the coordination plane. researchgate.netresearchgate.net In this coordination mode, the allene ligand is not linear, and the central C-C bonds have been observed to differ in length. researchgate.net
In the mononuclear diene complex Rh(CO)Cl(η⁴-C₇H₁₂), the C₇H₁₂ ligand coordinates to the rhodium center in a chelating diene fashion. researchgate.net This implies a rearrangement of the this compound structure to form a conjugated diene system that can bind to the metal in a η⁴-fashion.
In the 1,4-diene complexes formed from the reaction with rhodium(I) olefin-hexafluorobut-2-yne complexes, the C₇H₁₂-derived ligand is part of a larger 1,4-diene system that coordinates to the rhodium atom in a η¹:η² fashion. rsc.orgrsc.org
These varied coordination modes demonstrate the versatility of the this compound ligand in organometallic chemistry and the ability of rhodium to promote intramolecular rearrangements.
Palladium-Catalyzed Reactions
Palladium catalysts are highly effective in promoting a variety of transformations involving allenes. The reactions of this compound under palladium catalysis provide synthetically useful products like 1,3-dienes and can involve key steps such as migratory insertion.
Palladium complexes catalyze the reaction of this compound with a range of aryl and vinylic halides to produce substituted 1,3-dienes. acs.orgorganic-chemistry.orgacs.orgnih.gov This reaction, often referred to as a Heck-type reaction, typically employs a palladium(0) catalyst, such as Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)), often in the presence of a phosphine ligand like triphenylphosphine (PPh₃). acs.orgorganic-chemistry.orgacs.org The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMA) with a base, such as potassium carbonate (K₂CO₃), at elevated temperatures (100-120 °C). acs.orgorganic-chemistry.orgacs.orgnih.gov
The reaction proceeds with various organic halides, although aryl bromides have been found to give higher yields of the diene products compared to the corresponding iodides and chlorides. acs.orgacs.orgnih.gov This is somewhat unusual for palladium-catalyzed cross-coupling reactions, where iodides are typically more reactive. acs.org
Table 1: Examples of Palladium-Catalyzed Synthesis of 1,3-Dienes from this compound
| Organic Halide | Palladium Catalyst System | Base | Solvent | Temperature (°C) | Diene Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| p-Bromoacetophenone | Pd(dba)₂/PPh₃ | K₂CO₃ | DMA | 120 | 2-methyl-4-(4-acetylphenyl)-3-methyl-1,3-pentadiene | 85 | acs.org |
| Iodobenzene | Pd(dba)₂/PPh₃ | K₂CO₃ | DMA | 120 | 2-methyl-4-phenyl-3-methyl-1,3-pentadiene | 45 | acs.org |
| Bromobenzene | Pd(dba)₂/PPh₃ | K₂CO₃ | DMA | 120 | 2-methyl-4-phenyl-3-methyl-1,3-pentadiene | 78 | acs.org |
The proposed mechanism involves the oxidative addition of the organic halide to the Pd(0) species, followed by coordination and insertion of the allene into the palladium-carbon bond to form a π-allylpalladium intermediate. organic-chemistry.org Subsequent deprotonation of this intermediate leads to the formation of the 1,3-diene product and regeneration of the Pd(0) catalyst. organic-chemistry.org
The migratory insertion of this compound into palladium-carbon bonds is a key step in its functionalization. Research has demonstrated the quantitative migratory insertion of this compound into both alkyl and acyl palladium complexes that contain bidentate and terdentate nitrogen ligands. researchgate.netrsc.orgrsc.org This insertion reaction leads to the formation of very stable palladium η³-allyl compounds. researchgate.netrsc.orgrsc.org
For example, the insertion of this compound into the Pd-C bond of (COD)Pd(CH₃)(Cl) has been used to synthesize [(η³-C₈H₁₅)Pd(Cl)]₂. uva.nl These reactions showcase the fundamental reactivity of allenes with palladium complexes and provide a route to highly substituted and stable η³-allyl palladium complexes. rsc.orgrsc.org The stability of the resulting allyl complexes is often enhanced by the presence of chelating nitrogen-based ligands like 2,2'-bipyridine. researchgate.netrsc.orgrsc.org
Migratory Insertion into Alkyl and Acyl Palladium Complexes
Formation of η3-Allyl and η1-Allyl Palladium Complexes
The reaction of this compound with palladium compounds is a facile route to highly substituted η3-allyl and, in some exceptional cases, η1-allyl palladium complexes. Research has demonstrated the quantitative migratory insertion of this compound into alkyl and acyl palladium complexes that contain bidentate and terdentate nitrogen ligands. rsc.orgrsc.org These reactions lead to the formation of very stable palladium η3-allyl compounds. rsc.orgrsc.org
For instance, the insertion of this compound into a Pd-C bond of a precursor like (COD)Pd(CH₃)(Cl) (where COD is cyclooctadiene) has been utilized to synthesize dimeric η3-allyl palladium chloride complexes. uva.nl An example of an exceptional η1-allyl palladium complex has also been reported, formed with a terpyridine (terpy) ligand. rsc.org
Computational studies have been conducted to investigate the structure and reactivity of (η1-allyl)-Pd complexes, comparing them with the more commonly proposed (η3-allyl)-Pd intermediates in palladium-catalyzed reactions. figshare.comacs.org These studies help to understand the feasibility and potential involvement of η1-allyl species in catalytic cycles. figshare.comacs.org While η3-allyl complexes are common, the formation of η1-allyl complexes is often enforced by the electronic requirements of the metal center, such as adhering to the 18-electron rule. wikipedia.org
Table 1: Formation of Palladium-Allyl Complexes from this compound
| Palladium Precursor Type | Ligands | Allene | Product Type | Reference |
|---|---|---|---|---|
| Alkyl/Acyl Palladium Complexes | Bidentate/Terdentate Nitrogen Ligands | This compound | η3-Allyl Palladium Complexes | rsc.orgrsc.org |
| Alkyl/Acyl Palladium Complexes | Terpyridine (terpy) | This compound | η1-Allyl Palladium Complex | rsc.org |
| (COD)Pd(CH₃)(Cl) | Cyclooctadiene | This compound | [(η3-C₈H₁₅)Pd(Cl)]₂ | uva.nl |
Reactions with Iron Carbonyls
This compound reacts with iron carbonyls to form stable organometallic complexes. The reaction with diiron nonacarbonyl, Fe₂(CO)₉, or the photochemically generated Fe(CO)₄ fragment, results in the formation of a (η²-tetramethylallene)Fe(CO)₄ complex. core.ac.ukrsc.org In this complex, the iron atom is coordinated to one of the double bonds of the allene. The sterically congested nature of this compound allows for the observation of this primary complex. core.ac.uk 1H-NMR and 13C-NMR data for (η²-tetramethylallene)Fe(CO)₄ indicate a fluxional structure. core.ac.uk
Table 2: Reaction of this compound with Iron Carbonyls
| Iron Carbonyl Reagent | Product | Observations | Reference |
|---|---|---|---|
| Fe₂(CO)₉ | (η²-Tetramethylallene)Fe(CO)₄ | Fluxional structure observed by NMR | core.ac.uk |
Reactions with Transition Metal Hydrides (e.g., HMn(CO)₅, HCo(CO)₄)
This compound serves as an effective hydrogen-atom acceptor in reactions with certain transition metal hydrides, notably pentacarbonylmanganese hydride (HMn(CO)₅) and tetracarbonylcobalt hydride (HCo(CO)₄). medchemexpress.comacs.orgnauka.gov.pl The reaction proceeds via an initial hydrogen atom transfer from the metal hydride to the central carbon of the allene, generating a radical pair. acs.orgsemanticscholar.org This mechanism is distinct from the more complex pathways observed in reactions of HCo(CO)₄ with simple alkenes. acs.org
In benzene at room temperature, these reactions cause this compound to isomerize to 2,4-dimethyl-1,3-pentadiene and undergo hydrogenation to 2,4-dimethyl-2-pentene. acs.org With an excess of HCo(CO)₄ at ambient temperatures, this compound reacts very rapidly. acs.org The reaction provides a clear example of hydrogen atom transfer to a nonconjugated alkene. acs.org
Table 3: Reaction of this compound with Transition Metal Hydrides
| Metal Hydride | Key Mechanism Step | Products | Reference |
|---|---|---|---|
| HMn(CO)₅ | Initial hydrogen atom transfer | 2,4-Dimethyl-1,3-pentadiene, 2,4-Dimethyl-2-pentene | acs.org |
| HCo(CO)₄ | Initial hydrogen atom transfer | 2,4-Dimethyl-1,3-pentadiene, 2,4-Dimethyl-2-pentene | acs.orgsemanticscholar.org |
Ene Reactions of this compound
This compound undergoes ene reactions with suitable enophiles, particularly those that are electron-deficient. rsc.orgrsc.org The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org
Reactions with Electron-Deficient Acetylenes
When this compound reacts with electron-deficient acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), it participates in an ene reaction. rsc.orgrsc.org This reaction leads to the formation of cross-conjugated trienes. rsc.orgrsc.org The reaction may proceed through a two-step mechanism. rsc.orgrsc.org
Formation of Cross-Conjugated Trienes
The ene reaction between this compound and electron-deficient acetylenes is a direct method for synthesizing cross-conjugated trienes. rsc.orgrsc.orgresearchgate.net These trienes are valuable synthons in organic chemistry. For example, the reaction with DMAD yields a 1:1 adduct, a cross-conjugated triene. rsc.org
Table 4: Ene Reactions of this compound
| Enophile | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Electron-Deficient Acetylenes (e.g., DMAD) | Ene Reaction | Cross-Conjugated Trienes | rsc.orgrsc.org |
Hydroboration of this compound
The hydroboration of this compound is a regioselective reaction whose outcome is highly dependent on the specific borane (B79455) reagent used. cdnsciencepub.comresearchgate.net
With disiamylborane (B86530) or dicyclohexylborane, the hydroboration of this compound results in the exclusive attack of the boron atom on the central carbon of the allene system. cdnsciencepub.comcdnsciencepub.com Subsequent oxidation of the intermediate organoborane leads to the formation of a vinyl alcohol, which tautomerizes to a ketone. This outcome suggests that for tetrasubstituted allenes, steric factors dictate the regioselectivity of the addition with these bulky borane reagents. cdnsciencepub.com The reaction essentially converts the allene to a vinylborane. researchgate.netacs.org
In stark contrast, when 9-borabicyclo[3.3.1]nonane (9-BBN) is used as the hydroborating agent, the reaction proceeds exclusively to form an allylborane. researchgate.netacs.org This allylborane can then be used in subsequent reactions, such as the allylboration of carbonyl compounds. researchgate.net This sequence provides a valuable alternative to traditional methods of allylation. researchgate.netacs.org
Table 5: Hydroboration of this compound
| Borane Reagent | Primary Product Type | Key Observation | Reference |
|---|---|---|---|
| Disiamylborane | Vinylborane | Exclusive attack at the central allene carbon | cdnsciencepub.comresearchgate.netcdnsciencepub.com |
| Dicyclohexylborane | Vinylborane | Exclusive attack at the central allene carbon | researchgate.net |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Allylborane | Exclusive formation of the allylborane | researchgate.netacs.org |
Regioselectivity of Boron Attack with Disiamylborane
The hydroboration of this compound (2,4-dimethyl-2,3-pentadiene) with disiamylborane demonstrates high regioselectivity. cdnsciencepub.comcdnsciencepub.com Investigations into the hydroboration-oxidation of various acyclic allenes show that the electrophilic attack by the boron atom of disiamylborane occurs exclusively at the central carbon atom of the this compound molecule. cdnsciencepub.comcdnsciencepub.com This is in contrast to less substituted allenes, where the boron tends to attack a terminal carbon atom. cdnsciencepub.com
In a study comparing several acyclic allenes, this compound was the only one that did not undergo 100% conversion, with only about 30% of it reacting. cdnsciencepub.com Despite the lower conversion rate, the reaction yielded a single product, indicating that the boron attack was exclusively at the central carbon. cdnsciencepub.com This outcome highlights the significant influence of the methyl substituents on the reaction's regioselectivity.
Steric Effects on Transition States in Hydroboration
The observed regioselectivity in the hydroboration of this compound with disiamylborane is primarily attributed to steric effects within the transition state. cdnsciencepub.comcdnsciencepub.com The prevailing mechanistic model for hydroboration involves a four-centered transition state where the boron and hydride add across the double bond. cdnsciencepub.com
Disiamylborane is a sterically hindered dialkylborane, prepared from 2-methyl-2-butene, and is known for its selectivity. wikipedia.orglibretexts.org In the case of this compound, the four methyl groups create significant steric hindrance at the terminal carbon atoms of the allene system. This steric bulk makes the approach of the large disiamylborane molecule to the terminal carbons unfavorable. cdnsciencepub.comcdnsciencepub.com Consequently, the less sterically crowded central carbon atom becomes the exclusive site of boron attack. cdnsciencepub.com The steric requirements of this compound dictate the direction of addition, with electronic effects appearing to play a minor role in this specific reaction. cdnsciencepub.com
Table 1: Hydroboration-Oxidation of Acyclic Allenes with Disiamylborane This table presents the outcomes of the hydroboration-oxidation reactions for a selection of acyclic allenes, illustrating the unique reactivity of this compound.
| Allene | Conversion (%) | Site of Boron Attack |
| 1,2-Nonadiene | 100 | Least substituted terminal carbon |
| Phenylpropadiene | 100 | Least substituted terminal carbon |
| 3-Phenyl-1,2-butadiene | 100 | Least substituted terminal carbon |
| 4,5-Nonadiene | 100 | Central carbon |
| This compound | 30 | Exclusively central carbon |
Data sourced from multiple studies on allene hydroboration. cdnsciencepub.comcdnsciencepub.com
Reactions with Nitroso Compounds
The reaction of nitrosobenzene (B162901) with this compound in a chloroform (B151607) solvent yields a distinct product. acs.org This reaction produces anti-α-isopropenyl-α-[1-methyl-1-(N-phenylhydroxylamino)ethyl]-N-phenylnitrone. acs.org The formation of this particular nitrone derivative showcases a complex transformation involving both the allene and the nitrosobenzene. acs.org
The interaction of this compound with α-chloronitroso compounds provides a synthetic route to previously unknown types of nitrones. researchgate.netresearchgate.net This reaction is a key step in forming cross-conjugated aliphatic ketonitrones. researchgate.netresearchgate.net
The reaction between this compound and α-chloronitroso compounds leads to the formation of crystalline cross-conjugated nitrone hydrochlorides. researchgate.netresearchgate.net These intermediates can then be converted into the free cross-conjugated aliphatic ketonitrones by treatment with liquid ammonia. researchgate.net Cross-conjugation is a type of π-system where three unsaturated groups are present, but only two are conjugated to a central third group, and not to each other. wikipedia.org While the reaction proceeds effectively with this compound, attempts with other alkyl-substituted allenes and various α-chloronitroso compounds often result in complex mixtures, although these mixtures may contain the corresponding nitrone hydrochlorides. researchgate.net
Mechanistic Investigations of Tetramethylallene Transformations
Elucidation of Reaction Pathways
The transformations of tetramethylallene are governed by a variety of reaction pathways, including cycloadditions, rearrangements, and metal-catalyzed processes. The elucidation of these mechanisms is critical for understanding and controlling the outcome of these reactions.
Concerted vs. Stepwise Mechanisms in Cycloadditions
Cycloaddition reactions involving this compound can proceed through either concerted or stepwise mechanisms, the prevalence of which is dictated by the nature of the reacting partner and the reaction conditions. researchgate.netwikipedia.orgyoutube.com
The reaction of this compound with chlorosulfonyl isocyanate (CSI) also presents a case for a stepwise pathway. beilstein-journals.orgwikipedia.org CSI is a highly reactive isocyanate, and its reactions with unsaturated systems can yield β-lactams or unsaturated N-chlorosulfonyl amides. beilstein-journals.orgorgsyn.org The mechanism is thought to involve the formation of a four-membered urethane (B1682113) ring intermediate, which then releases carbon dioxide. beilstein-journals.org
The stereochemical outcome of cycloadditions can often provide evidence for the operative mechanism. For instance, in the cycloaddition of chiral allenes, a loss of enantiomeric excess in the starting material and product can indicate the formation of reversible diradical intermediates, which is characteristic of a stepwise pathway. csic.es
Radical Rearrangement Manifolds
Radical-mediated rearrangements represent a significant class of transformations for this compound. rsc.org These processes often involve the initial formation of a radical species, which then undergoes subsequent rearrangement to a more stable structure. rsc.orgmdpi.com
One notable example is the thermal rearrangement of this compound to 2,4-dimethylpenta-1,3-diene. lboro.ac.uk This rearrangement can be facilitated by treatment with silica (B1680970) gel, although extended reaction times are required. lboro.ac.uk The mechanism is believed to proceed through a radical rearrangement manifold, which is reminiscent of the thermal rearrangements of cyclopropylalkylidenes. mdpi.com A proposed pathway involves hydrogen abstraction to generate an allylic radical, which is propagated by a vinylic radical intermediate. mdpi.com
Photochemical conditions can also induce radical rearrangements. For instance, the photochemical rearrangement of the 3,3-dimethylbut-1-yne radical cation leads to the formation of the trimethylallene radical cation, highlighting the role of radical intermediates in isomerization processes. researchgate.net
The study of radical reactions often involves distinguishing between radical and ionic pathways. researchgate.net The use of radical inhibitors can help to elucidate the mechanism; for example, the suppression of a reaction by an inhibitor like galvinoxyl suggests a radical pathway. nih.gov
Oxidative Addition and Insertion Mechanisms in Palladium Catalysis
Palladium-catalyzed reactions of this compound provide a versatile route for the synthesis of complex molecules, particularly substituted 1,3-dienes. lboro.ac.ukorganic-chemistry.orgresearchgate.net The catalytic cycle typically involves key steps of oxidative addition and insertion. organic-chemistry.orglibretexts.org
The process often begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex. organic-chemistry.orgchemrxiv.org This is a crucial step in many cross-coupling reactions. nih.govnih.gov The mechanism of oxidative addition itself can be either a concerted, three-centered process or a stepwise, nucleophilic displacement pathway. chemrxiv.org The specific pathway is influenced by factors such as the nature of the halide, the ligands on the palladium, and the coordination number of the palladium complex. chemrxiv.org
Following oxidative addition, the allene (B1206475) coordinates to the palladium(II) complex and subsequently undergoes insertion into the palladium-carbon bond. organic-chemistry.orgresearchgate.net In the case of this compound, this insertion can lead to the formation of a π-allylpalladium intermediate. mdpi.comorganic-chemistry.org Deprotonation of this intermediate then yields the 1,3-diene product and regenerates the palladium(0) catalyst. organic-chemistry.org
The regioselectivity of the insertion is a key aspect of these reactions. researchgate.net The substituents on the allene can influence where the palladium and the organic group add across the allene moiety. researchgate.net In many cases, the reaction proceeds to give a π-allylpalladium complex rather than a vinylpalladium complex. researchgate.netresearchgate.net
Intermediates in this compound Chemistry
The transformations of this compound proceed through a variety of transient species, the nature of which dictates the final product distribution. Understanding these intermediates is fundamental to controlling the reaction outcomes.
Cyclopropylidene and Carbene Intermediates
While less common for this compound itself, related allene chemistry often involves cyclopropylidene and carbene intermediates. core.ac.uk For instance, the synthesis of allenes can sometimes proceed from gem-dihalocyclopropanes, which are thought to generate a carbene or carbenoid species that rearranges to the allene. core.ac.uk However, in the case of tetrasubstituted systems like this compound, the reaction of the corresponding tetraalkyldibromocyclopropane with methyllithium (B1224462) does not typically yield the allene, but rather bicyclobutane products. core.ac.uk
The oxidation of this compound can lead to intermediates that are proposed to involve cyclopropane-like structures. rsc.org For example, the oxidation with peracids can form an allene oxide, which can then rearrange. rsc.org In one study, the observation of tetramethylethylene oxide as a minor product from the oxidation of this compound was rationalized by the "oxidative decarbonylation" of a cyclopropanone (B1606653) intermediate. rsc.org
Biradical Intermediates
Biradical intermediates are frequently invoked in both the thermal and photochemical reactions of this compound. nih.govnii.ac.jp
In [2+2] cycloaddition reactions, particularly with alkenes, the mechanism is often described as proceeding through a biradical intermediate. csic.es The formation of these biradicals can be reversible, and their stability influences the product distribution. csic.es For example, in the cycloaddition of 1,1-dimethylallene, the formation of two stereoisomeric diradical intermediates is proposed to explain the formation of the observed cycloadducts. csic.es The spin density in these biradicals is often localized on the allenyl fragment. nih.gov
Photochemical reactions of this compound also prominently feature biradical intermediates. dntb.gov.uamsu.edunih.gov The Paternò-Büchi reaction, which is the photochemical cycloaddition of a carbonyl compound to an alkene to form an oxetane (B1205548), is a classic example. dntb.gov.ua When applied to allenes, this reaction can proceed through triplet biradical intermediates. nih.gov Spectroscopic studies have been used to detect and characterize these 1,4-biradicals. nih.gov The lifetimes of these triplet biradicals are often long enough to allow for bond rotations, which can affect the stereochemistry of the final product. nih.gov
The table below summarizes key intermediates in this compound transformations and the reactions in which they are proposed.
| Intermediate Type | Reaction Type | Example |
| Cyclopropanone | Oxidation | Oxidation of this compound with peracids. rsc.org |
| Biradical | [2+2] Cycloaddition | Reaction with electron-deficient alkenes. csic.es |
| Biradical | Photochemical Cycloaddition | Paternò-Büchi reaction with quinones. dntb.gov.ua |
| π-Allylpalladium | Palladium-catalyzed Cross-Coupling | Reaction with aryl halides. organic-chemistry.org |
| Radical Cation | Photochemical Rearrangement | Isomerization of related alkyne radical cations. researchgate.net |
Dynamic Control of Reaction Outcomes
The formation of this compound from the ring-opening of tetramethylcyclopropylidene is a prominent example of a reaction governed by nonstatistical dynamics, specifically involving a bifurcating intrinsic reaction coordinate (IRC). researchgate.netnih.govnih.govacs.org In this type of reaction, the potential energy surface features a valley-ridge inflection point, where the reaction path splits, leading to multiple products from a single transition state. acs.org For the ring-opening of tetramethylcyclopropylidene, the IRC bifurcates symmetrically, leading to products that are enantiomeric once the atoms are uniquely labeled. researchgate.netnih.govnih.govacs.org
This phenomenon challenges the predictions of traditional transition state theory, which cannot inherently account for reaction-path bifurcations. acs.org Instead, understanding the product distribution requires simulations, such as quasiclassical trajectory calculations. acs.org Studies using hybrid potentials based on molecular mechanics and artificial neural networks have shown that the initial selection of which product well a trajectory enters can be predicted with over 95% success based on the initial conditions in the gas phase. researchgate.netnih.govcardiff.ac.uk However, this high predictability diminishes over longer timescales as trajectories can hop between the product wells on the potential energy surface. researchgate.netnih.gov This interconversion is possible because the reaction's exothermicity provides enough energy for the products to surmount the barrier between them. nih.govcardiff.ac.uk
The concepts of kinetic and thermodynamic control are crucial for understanding chemical reaction outcomes. A kinetically controlled reaction yields the product that is formed fastest, which typically involves the lowest activation energy barrier. libretexts.orglibretexts.org In contrast, a thermodynamically controlled reaction, which is generally reversible and occurs at higher temperatures, yields the most stable product. libretexts.orglibretexts.org
In the context of this compound formation via the ring-opening of tetramethylcyclopropylidene, the distinction between kinetic and thermodynamic control becomes blurred. cardiff.ac.uk The reaction is characterized by a potential energy surface where the initially formed products (kinetic products) have sufficient energy to interconvert. nih.govcardiff.ac.uk This feature means that while the initial product selection is governed by reaction dynamics (a form of kinetic control), the final product ratio could shift toward the most stable isomer if conditions permit equilibration (thermodynamic control). cardiff.ac.uk
Simulations show that while the initial product selection can be predicted with high accuracy, trajectory hopping between product wells in the gas phase complicates the final product distribution. nih.gov In condensed-phase simulations, this hopping can be suppressed, but new uncertainties arise from intermolecular interactions with the solvent, which can perturb the initial trajectory directions. researchgate.netnih.gov Therefore, while the reaction is designed to be dominated by dynamics and kinetic control, the high exothermicity introduces a pathway for potential thermodynamic equilibration, making the prediction of final product ratios a significant challenge. researchgate.netcardiff.ac.uk
Influence of Substituent Effects on Reactivity
Substituent effects play a critical role in modulating the reactivity of allene systems, including this compound. These effects can be broadly categorized as inductive effects (electron donation or withdrawal through sigma bonds) and resonance or conjugative effects (electron delocalization through pi systems). lumenlearning.com These electronic influences can alter the electron density of the allene's double bonds, thereby affecting the rates and outcomes of reactions. lumenlearning.com
For example, in the oxidation of substituted allene episulfides, the nature of the substituents has been observed to have a significant effect on the oxidation products. researchgate.net The introduction of silyl (B83357) substituents on an allene episulfide was found to accelerate its thermal isomerization, an effect attributed to the stabilization of the partial ionic character of the intermediate thioxyallyl species. researchgate.net This highlights how substituents can influence not just the starting material's reactivity but also the stability of key intermediates along the reaction pathway.
The reactivity of the parent allene can be significantly modified by its substituents. Electron-donating groups, such as the methyl groups in this compound, increase the electron density of the C=C bonds, making the allene more nucleophilic and thus more reactive toward electrophiles compared to unsubstituted allene. lumenlearning.com Conversely, electron-withdrawing groups would decrease the nucleophilicity and deactivate the allene towards electrophilic attack. lumenlearning.comrsc.org These principles are fundamental to understanding and predicting the chemical behavior of substituted allenes in various transformations.
Data Tables
Table 1: Reaction Outcome Prediction in Tetramethylcyclopropylidene Ring-Opening
| Phase | Trajectory Type | Predictability of Initial Product Well | Observation | Citation |
| Gas Phase | Individual Trajectories | >95% | High initial predictability based on starting conditions. | researchgate.netnih.govcardiff.ac.uk |
| Gas Phase | "Final" Products | Dramatically Lower | Predictability drops due to trajectories hopping between product wells. | researchgate.netnih.gov |
| Condensed Phase | Individual Trajectories | High (hopping suppressed) | Intermolecular interactions introduce new uncertainties, perturbing trajectory paths. | researchgate.netnih.gov |
Spectroscopic Characterization Studies of Tetramethylallene and Its Adducts
Vibrational Spectroscopy
Vibrational spectroscopy encompasses techniques that probe the vibrational energy levels of molecules, offering detailed insights into their structure and chemical environment. catalysis.blog Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring chemical reactions in real-time. catalysis.bloglabmanager.com
The reaction of tetramethylallene (TMA) with organometallic complexes has been effectively monitored using in-situ vibrational spectroscopy. researchgate.netresearchgate.netresearchgate.net A notable study involved the reaction between TMA and dirhodium tetracarbonyl dichloride (Rh₂(CO)₄Cl₂) in an anhydrous hexane (B92381) solution. researchgate.net This reaction was monitored in real-time by both in-situ FTIR, covering the far-infrared (FIR) and mid-infrared (MIR) regions, and Raman spectroscopy. researchgate.net
The primary goal of this analysis was to identify the products formed from the interaction of the allene (B1206475) with the rhodium complex. researchgate.net Through the combined spectroscopic approach, researchers successfully identified the formation of a novel allene complex, Rh₂(CO)₃Cl₂(η²-C₇H₁₂), as a primary organo-rhodium product. researchgate.netresearchgate.net The use of in-situ methods, where spectra are collected directly from the reacting mixture without sample extraction, is crucial for studying potentially unstable or transient organometallic species. nih.govkaust.edu.sa The vibrational spectra provided key information on the coordination of the this compound ligand to the rhodium centers and the changes in the carbonyl (CO) ligands attached to the metal. researchgate.netlibretexts.org
The analysis of in-situ spectroscopic data from complex reactive mixtures is often challenging due to highly overlapping spectral features from reactants, intermediates, products, and solvent. researchgate.net To overcome this, advanced mathematical techniques for spectral reconstruction are employed. researchgate.netdntb.gov.ua In the study of the reaction between this compound and Rh₂(CO)₄Cl₂, the Band-Target Entropy Minimization (BTEM) family of algorithms was utilized. researchgate.netresearchgate.net
BTEM is a powerful chemometric method capable of resolving pure component spectra from a series of mixed spectra without requiring prior knowledge of the pure components. researchgate.net By applying BTEM to the FTIR and Raman data collected during the reaction, researchers were able to reconstruct the individual, pure spectra of the reactants and the newly formed this compound-rhodium adduct. researchgate.net The pure component spectra were successfully reconstructed across three characteristic spectral regions, allowing for unambiguous identification and characterization of the reaction products. researchgate.netresearchgate.net This combination of in-situ spectroscopy and spectral reconstruction provides a robust methodology for analyzing complex organometallic reaction systems at high dilution. researchgate.net
Table 1: Reconstructed Spectral Regions from the In-situ Spectroscopic Analysis of the Reaction between this compound and Rh₂(CO)₄Cl₂. researchgate.net
| Spectral Region (cm⁻¹) | Spectroscopic Technique(s) | Key Features Analyzed |
| 1500–2200 | FTIR (MIR), Raman | Carbonyl (C≡O) stretching vibrations |
| 800–1360 | FTIR (MIR), Raman | C-C and C-H vibrations of ligands |
| 200–680 | FTIR (FIR), Raman | Metal-ligand and metal-metal vibrations |
Time-Resolved Spectroscopy
Time-resolved spectroscopy techniques are essential for studying the ultrafast processes that occur in molecules after they absorb light. nih.govnih.gov These methods can track molecular dynamics, such as vibrations and electronic state changes, on incredibly short timescales, typically femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). nih.govd-nb.info
Femtosecond time-resolved photoelectron spectroscopy (TRPES) is a sophisticated technique used to study the excited-state dynamics of molecules. nih.govnih.govresearchgate.net In a TRPES experiment, a "pump" laser pulse excites the molecule to a higher electronic state, and a subsequent "probe" laser pulse ionizes the molecule at a specific time delay. aip.org By analyzing the kinetic energy of the ejected electrons at various time delays, one can map the evolution of the molecule's electronic and vibrational character as it relaxes. nih.govaip.org
A joint experimental and theoretical study utilized TRPES to investigate the ultrafast excited-state dynamics of this compound following UV excitation at 200 nm (6.2 eV). nih.govaip.orgcanada.ca This approach provides a direct window into the complex, coupled motions of electrons and nuclei that govern photochemical outcomes. researchgate.netresearchgate.net
Upon excitation, this compound undergoes non-adiabatic dynamics, meaning the process involves the coupling of multiple electronic states. nih.govresearchgate.net TRPES experiments, in conjunction with ab initio multiple spawning (AIMS) simulations, revealed the mechanistic details of the relaxation pathways back to the ground electronic state. nih.govaip.org These simulations are crucial for interpreting the experimental TRPES data and providing a detailed picture of the molecular motions. canada.ca
Two primary competing dynamical pathways were identified for this compound and its methylated analogues: nih.govcanada.ca
Twisting and Pyramidalization: This pathway involves a twisting motion around the central C=C=C axis of the allene, followed by the pyramidalization (a motion from a planar to a pyramidal geometry) at one of the terminal carbon atoms. nih.govcanada.ca
Bending: This pathway is characterized by the bending of the allene moiety. nih.govcanada.ca
The TRPES technique is highly sensitive to these large-amplitude motions, as they modulate the energy required to ionize the molecule at any given moment, which is reflected in the resulting photoelectron spectrum. nih.govaip.org
The decay of the TRPES signal for this compound is characterized by distinct time constants, which correspond to different phases of the relaxation process. nih.govresearchgate.net The experimental data for this compound revealed a complex decay profile with time constants of 23 fs, 306 fs, and 18 ps. nih.govcanada.ca
A key finding from the study was that the dynamics of this compound are qualitatively different from those of allene and less methylated allenes. nih.govaip.orgresearchgate.net The presence of the four relatively massive methyl groups in this compound introduces significant inertial effects. nih.govresearchgate.net These effects impede the molecule's direct access to the conical intersections—points on the potential energy surface where electronic states become degenerate—which are responsible for the very rapid relaxation seen in the smaller allene species. nih.govaip.org Consequently, the relaxation dynamics in this compound are more complex. The measured time constants are not simply reflective of changes in electronic state but are closely correlated with large-amplitude motions of the molecular structure on the excited state potential energy surface. nih.govaip.org
Table 2: Excited State Decay Time Constants for this compound and its Analogues Determined by TRPES. nih.govcanada.ca
| Compound | Short Time Constant(s) | Long Time Constant(s) |
| 1,2-Butadiene | 30 fs | 1.8 ps |
| 1,1-Dimethylallene | 52 fs | 3.5 ps |
| This compound | 23 fs | 306 fs, 18 ps |
Femtosecond Time-Resolved Photoelectron Spectroscopy (TRPES)
Nuclear Magnetic Resonance (NMR) Studies for Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to investigate the structure and, crucially, the molecular dynamics of chemical compounds. biorxiv.org For this compound and its adducts, NMR studies, particularly in combination with molecular dynamics (MD) simulations, provide profound insights into conformational changes and intramolecular exchange processes that occur over various timescales. biorxiv.orgnih.gov The study of these dynamic phenomena is essential for understanding the reactivity and properties of these molecules. ntu.edu.sg
Dynamic NMR (DNMR) spectroscopy encompasses several techniques, such as line-shape analysis and spin saturation transfer (SST) experiments, which are used to measure the rates of chemical exchange processes. rsc.org These methods are effective when a molecule is undergoing a dynamic process that causes nuclei to interchange between magnetically distinct environments. In the case of organometallic adducts of this compound, such as platinum-allene complexes, the metal atom can move between the two double bonds of the allene ligand. researchgate.net This intramolecular movement can be quantified using NMR techniques.
One advanced method, Spin Saturation Transfer Difference (SSTD) NMR, has been effectively utilized to determine the kinetic parameters of such intramolecular exchanges. rsc.org For instance, studies on this compound-platinum complexes have employed these methods to probe the rotational movement of the allene ligand relative to the metal center. rsc.org Preliminary proton magnetic resonance (PMR) studies on certain rhodium-tetramethylallene complexes have indicated the occurrence of rapid and complex exchange processes within the system. researchgate.net
Furthermore, NMR studies of this compound dissolved in liquid crystal phases provide detailed information on molecular structure and the contribution of vibrational and reorientational motions to observable NMR parameters like dipolar couplings. acs.org This allows for a more refined understanding of the molecule's behavior in an ordered environment, bridging the gap between its static structure and dynamic behavior.
Table 1: NMR Techniques for Studying Molecular Dynamics of this compound Adducts
| NMR Technique | Dynamic Process Investigated | Information Obtained | Reference |
|---|---|---|---|
| Line-Shape Analysis | Intramolecular metal migration | Rate of exchange, activation energy of the process | rsc.org |
| Spin Saturation Transfer (SST/SSTD) | Rotational movement of allene ligand | Kinetic parameters of intramolecular chemical exchange | rsc.org |
| Liquid Crystal NMR (LC-NMR) | Vibration-reorientation coupling | Assessment of molecular ordering and conformational distribution | acs.org |
| Proton Magnetic Resonance (PMR) | General exchange processes | Indication of fast and complex exchanges in solution | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical method for separating, identifying, and quantifying individual components within a complex mixture. spectroinlets.com This technique is particularly valuable in synthetic chemistry for monitoring reaction progress and identifying the products formed in reactions involving this compound. hidenanalytical.com The process combines the separation power of gas chromatography (GC), which separates volatile and semi-volatile compounds based on their passage through a column, with the detection and identification capabilities of mass spectrometry (MS), which fragments the eluted compounds and sorts the resulting ions by their mass-to-charge ratio to create a unique spectral fingerprint. spectroinlets.comthermofisher.com
In the context of this compound chemistry, GC-MS is employed to analyze the complex product distributions that can arise from its various reactions, such as cycloadditions, oxidations, or catalytic transformations. thieme-connect.comrsc.org For example, GC analysis has been used to assess the composition of reaction mixtures in the synthesis of this compound episulfide. thieme-connect.com The mass spectrum of each separated component provides crucial information for its structural elucidation, often allowing for definitive identification by comparison with mass spectral libraries. rsc.org
For many analytes, particularly those with polar functional groups that exhibit poor chromatographic behavior, chemical derivatization is performed prior to GC-MS analysis. sigmaaldrich.comjfda-online.com This process modifies the analyte to increase its volatility and thermal stability. researchgate.net While this compound itself is a hydrocarbon and sufficiently volatile for direct analysis, its reaction products may contain functional groups (e.g., hydroxyl, amine) that benefit from derivatization, such as through silylation or acylation, to improve peak shape and detection. jfda-online.com
Table 2: Application of GC-MS in the Analysis of this compound Reaction Products
| Analytical Step | Description | Purpose | Reference |
|---|---|---|---|
| Sample Injection & Vaporization | The reaction mixture is injected into a heated port, causing volatile components to vaporize. | Prepares the sample for entry into the GC column. | spectroinlets.com |
| Gas Chromatography (GC) Separation | Vaporized components are carried by an inert gas through a capillary column. Separation occurs based on boiling point and interaction with the column's stationary phase. | To separate individual products from the reaction mixture. | spectroinlets.com |
| Ionization & Fragmentation (MS) | Separated compounds enter the mass spectrometer, where they are ionized (e.g., by electron impact) and break apart into characteristic, charged fragments. | To generate a reproducible fragmentation pattern for each compound. | thermofisher.com |
| Mass Analysis & Detection | The fragments are sorted by their mass-to-charge (m/z) ratio, and a detector records their relative abundance, generating a mass spectrum for each chromatographic peak. | To obtain a unique "fingerprint" for identification and to quantify the amount of each product. | thermofisher.com |
| Product Identification | The obtained mass spectrum is compared against spectral libraries or interpreted to deduce the structure of the reaction product. | To determine the chemical identity of the compounds formed in the reaction. | rsc.org |
X-ray Diffraction Analysis of Organometallic Complexes
X-ray diffraction on single crystals is the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids, providing unambiguous information on bond lengths, bond angles, and stereochemistry. libretexts.orgjocpr.com This technique has been indispensable in characterizing the structural nature of organometallic complexes involving this compound, particularly in defining the bonding interaction between the allene ligand and the metal center. libretexts.orgrsc.org
Detailed single-crystal X-ray diffraction studies have been conducted on several this compound adducts. researchgate.net Two notable examples are acetylacetonatobis(this compound)rhodium(I) and the dimer of dichloro(this compound)platinum(II). rsc.org The structural analyses of these complexes revealed several key features of the coordinated this compound ligand. In both cases, the allene acts as a π-bonded mono-olefin, with its axis oriented perpendicular to the coordination plane of the metal. rsc.org
A significant finding from these diffraction studies is that the coordinated allene ligand is not linear, unlike the free ligand. rsc.org In the rhodium complex, the two central C-C bonds of the allene moiety were found to have different lengths. rsc.org In the platinum complex, both of these C-C bonds are elongated compared to those in the uncoordinated this compound molecule. rsc.org These structural distortions are direct evidence of the π-backbonding from the metal to the allene ligand, which is fundamental to understanding the stability and reactivity of these organometallic compounds.
Table 3: Selected Crystallographic Data for this compound-Metal Complexes
| Compound | Formula | Crystal System | Key Structural Features | Reference |
|---|---|---|---|---|
| Acetylacetonatobis(this compound)rhodium(I) | (C₅H₇O₂)Rh(C₇H₁₂)₂ | Not specified in abstract | This compound ligand is π-bonded and perpendicular to the coordination plane. Coordinated allene is non-linear with unequal central C-C bond lengths. | rsc.org |
| Dichloro(this compound)platinum(II) dimer | [Cl₂Pt(C₇H₁₂)]₂·2CCl₄ | Not specified in abstract | This compound ligand is π-bonded and perpendicular to the coordination plane. Both central C-C bonds of the allene are longer than in the free ligand. | rsc.org |
Computational and Theoretical Chemistry of Tetramethylallene
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules like tetramethylallene. nih.gov These methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, geometry optimization provides precise information about bond lengths, bond angles, and dihedral angles.
Conformational analysis involves exploring the different spatial arrangements of a molecule and their corresponding energies. While this compound itself has a relatively rigid core, conformational analysis is crucial for understanding its interactions with other molecules and the geometries of its transition states in chemical reactions. DFT methods, such as B3LYP, are commonly employed for these calculations, often in conjunction with basis sets like 6-311++G(d,p) to ensure accurate results. researchgate.net
Table 1: Optimized Geometrical Parameters of this compound (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=C (central) | 1.308 | |
| C=C (terminal) | 1.308 | |
| C-C (methyl) | 1.510 | |
| C-H | 1.090 | |
| C=C=C | 178.5 | |
| H-C-H | 109.5 | |
| C-C-H | 110.0 |
Note: This data is illustrative. Actual values depend on the specific DFT functional and basis set used.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.uknist.gov Each calculated vibrational mode can be visualized to understand the specific atomic motions involved. unito.it The prediction of these spectra is invaluable for interpreting experimental data and identifying the presence of specific functional groups and structural features. nih.gov
The selection rules for IR and Raman spectroscopy, which determine whether a particular vibrational mode is active in each type of spectrum, are based on changes in the molecule's dipole moment and polarizability, respectively. libretexts.org DFT calculations can accurately predict these changes, allowing for the generation of theoretical spectra that can be compared with experimental results. cardiff.ac.uk
Table 2: Predicted Vibrational Frequencies for this compound (Example Data)
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Description |
| ν1 | 2980 | Strong | Weak | Asymmetric CH₃ stretch |
| ν2 | 2920 | Strong | Medium | Symmetric CH₃ stretch |
| ν3 | 1950 | Medium | Strong | C=C=C asymmetric stretch |
| ν4 | 1050 | Weak | Strong | C=C=C symmetric stretch |
| ν5 | 1450 | Medium | Medium | CH₃ deformation |
Note: This data is illustrative and serves as an example of typical DFT predictions.
The electron-rich π-system of the allene (B1206475) core in this compound can interact with metal cations to form π-complexes. DFT calculations are instrumental in quantifying the strength of these interactions by calculating their binding energies. mdpi.com The binding energy (ΔE_binding) is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated metal cation and this compound molecule. mdpi.com
These calculations can help in understanding the nature of the bonding, which often involves a combination of electrostatic and orbital interactions. researchgate.net The choice of DFT functional and basis set is critical for obtaining accurate binding energies, especially for systems involving transition metals. aps.org
This compound can participate in cycloaddition reactions, and DFT is a powerful tool for predicting the outcome of these reactions. nih.gov By calculating the activation energies for different possible reaction pathways, DFT can determine the preferred site of attack (site-selectivity) and the orientation of the reactants (regioselectivity). nih.govresearchgate.net For instance, in 1,3-dipolar cycloadditions involving azides, DFT calculations have been used to explain the observed regioselectivity. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is often used in conjunction with DFT to rationalize the observed selectivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. mdpi.com However, in some cases, a full transition state analysis is necessary for accurate predictions. unimi.it
The transition state is a critical point on the reaction pathway that determines the rate of a chemical reaction. psu.edu DFT calculations can be used to locate and characterize transition state structures, providing insights into the reaction mechanism. github.io The energy of the transition state relative to the reactants gives the activation energy, which is a key parameter in chemical kinetics. researchgate.net
Finding transition structures can be computationally challenging, but various algorithms have been developed for this purpose. github.io Once a transition state is located, its structure can be analyzed to understand which bonds are being formed and broken during the reaction. psu.eduarxiv.org
Conceptual DFT provides a framework for understanding chemical reactivity using various indices derived from the electron density. nih.govmdpi.comsemanticscholar.orgresearchgate.net These indices, such as chemical potential, hardness, softness, and the Fukui function, can be used to predict the reactive sites of a molecule. nih.govfrontiersin.org
For this compound, these reactivity indices can identify which atoms are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for understanding its reactivity patterns. nih.gov This approach complements the more computationally intensive method of transition state analysis and can offer quick insights into the chemical behavior of the molecule. nih.govnih.gov
Energy Decomposition Analysis
Energy Decomposition Analysis (EDA) is a powerful computational method used to gain insight into the nature of chemical bonding and intermolecular interactions. researchgate.netunl.edu The EDA method partitions the total interaction energy (ΔEint) between two chemical fragments (e.g., in a molecule or a complex) into physically meaningful components. researchgate.netresearchgate.net A typical EDA scheme decomposes the interaction energy into three main terms:
Electrostatic Interaction (ΔEelstat) : This term represents the classical electrostatic (Coulombic) interaction between the unperturbed charge distributions of the fragments as they are brought to their positions in the final geometry. researchgate.net
Pauli Repulsion (ΔEPauli) : This is a destabilizing term that arises from the quantum mechanical exchange interaction between electrons of the same spin on the different fragments. researchgate.net It is responsible for the steric repulsion between closed-shell orbitals.
Orbital Interaction (ΔEorb) : This stabilizing term accounts for the charge transfer, polarization, and mixing of orbitals between the fragments upon interaction. researchgate.net It reflects the covalent character of the bond.
The EDA method can be applied to analyze both covalent bonds and non-covalent interactions, providing a quantitative picture that bridges quantum chemical calculations with traditional chemical bonding models. researchgate.netresearchgate.net
Ab Initio Molecular Dynamics and Potential Energy Surface Mapping
Ring Opening Reactions of Cyclopropylidenes to this compound
The ring-opening of cyclopropylidene to allene is a fundamental chemical transformation driven by the release of ring strain. While specific ab initio molecular dynamics (AIMD) simulations for the tetramethyl-substituted derivative were not detailed in the searched literature, the general mechanism provides a basis for understanding this process. Computational studies on the parent cyclopropylidene show that the reaction proceeds on a complex potential energy surface. The initial stage of the ring opening involves a disrotatory motion of the methylene (B1212753) (CH₂) groups. As the reaction progresses along the coordinate, a conrotatory component is introduced, leading to the loss of C₂ᵥ symmetry just before the transition state is reached.
For tetramethylcyclopropylidene, the presence of four bulky methyl groups would be expected to significantly influence the potential energy surface and reaction dynamics. Steric hindrance between the methyl groups would likely raise the energy of the transition state for ring-opening compared to the unsubstituted analog. Furthermore, the electronic effects of methyl substitution (hyperconjugation) could also alter the stability of the carbene and the energetics of the reaction pathway. AIMD simulations would be essential to map these effects and determine the precise mechanism and timescales for the formation of this compound from its cyclic carbene precursor. nih.govmdpi.comresearchgate.net
Conical Intersections in Excited State Dynamics
Following ultraviolet excitation, this compound undergoes ultrafast relaxation back to the ground electronic state, a process mediated by conical intersections (CIs). nih.govaip.org CIs are points of degeneracy between two electronic potential energy surfaces, which act as efficient funnels for non-radiative decay. aip.org A joint experimental and theoretical study utilizing femtosecond time-resolved photoelectron spectroscopy (TRPES) and ab initio multiple spawning (AIMS) simulations investigated the excited-state dynamics of this compound and other methylated allenes after excitation at 200 nm (6.2 eV). nih.govaip.org
The AIMS simulations revealed that for methylated allenes, there are competing dynamical pathways for relaxation to the ground state. nih.gov However, the study found that the fully substituted this compound exhibits qualitatively different dynamics. The large mass of the methyl groups impedes the molecule's direct access to the conical intersections that facilitate the rapid relaxation seen in less substituted allenes. nih.govaip.org This inertial effect of the methyl groups alters the decay timescales and branching ratios by influencing the initial path taken by the excited wavepacket. ucm.es The decay of the TRPES signal for this compound was characterized by two time constants: a short component of 23 fs and a longer component comprising two values, 306 fs and 18 ps. nih.gov
| Compound | Short Time Constant | Long Time Constant(s) |
|---|---|---|
| 1,2-Butadiene | 30 fs | 1.8 ps |
| 1,1-Dimethylallene | 52 fs | 3.5 ps |
| This compound | 23 fs | 306 fs, 18 ps |
Ab initio simulations have identified two primary competing mechanistic pathways that lead to the conical intersections and subsequent relaxation in allenes:
Twisting and Pyramidalization : This pathway involves a twisting motion around the central C=C=C axis, followed by the pyramidalization at one of the terminal carbon atoms. nih.govaip.org This type of motion is a common motif for decay through conical intersections in unsaturated hydrocarbons. ucm.esnih.gov
Bending Pathway : This pathway involves the bending of the allenic C=C=C moiety. nih.govaip.org
Bending Pathways
In the study of the ultrafast excited state dynamics of this compound and its methylated analogues, two primary competing mechanistic pathways for relaxation to the ground electronic state have been identified. nih.govaip.org One of these crucial pathways involves the bending of the central allene C=C=C moiety. nih.govaip.org This bending motion, alongside a twisting pathway, governs the outcomes of photochemical processes following UV excitation. aip.org The dynamics along these pathways are mediated by conical intersections, which are regions of the potential energy surface where different electronic states become degenerate, facilitating rapid internal conversion. aip.org
Substituent Effects on Conical Intersection Mediated Dynamics
The substitution of hydrogen atoms with methyl groups significantly influences the non-adiabatic dynamics at conical intersections. aip.org In the case of this compound, the dynamics are qualitatively different from that of allene or less-methylated analogues. nih.govaip.org The presence of four relatively massive methyl groups introduces significant inertial effects. aip.org These effects impede the molecule's direct access to the conical intersections that facilitate the ultrafast relaxation dynamics observed in lighter allenes. nih.govaip.org
This alteration of the dynamics demonstrates that selective methylation of the terminal carbon atoms can modify the branching between the two primary relaxation pathways: "twisting" and "bending". nih.govaip.org The interplay between inertial effects (related to the mass of the atoms being displaced) and potential effects (related to electronic and steric factors) is key to understanding the branching between these dynamical pathways. aip.org While methyl substitution is not expected to have major effects on the topology of the conical intersections themselves, the added inertia to specific vibrational motions is a primary factor governing the dynamics. canada.ca
Ab Initio Multiple Spawning (AIMS) Simulations
To elucidate the mechanistic details of the competing twisting and bending relaxation pathways in this compound, Ab Initio Multiple Spawning (AIMS) simulations have been employed. nih.govaip.org AIMS is a time-dependent quantum chemistry method where nuclear dynamics and electronic structure are solved simultaneously, making it well-suited for describing nonadiabatic photochemical processes from first principles. aip.org
In the investigation of this compound, AIMS simulations were used to model the coupled electronic-vibrational dynamics following UV excitation. nih.govaip.org The trajectory data from these simulations were then used to simulate the femtosecond time-resolved photoelectron spectroscopy (TRPES) data, which allowed for a direct comparison with experimental results. nih.govaip.org The decay of the experimental TRPES signal for this compound was characterized by a short time constant of 23 fs and a complex longer decay involving time constants of 306 fs and 18 ps. nih.govaip.org AIMS simulations revealed that these time constants are not strictly related to the evolution of electronic character but are more closely correlated with large-amplitude motions on the electronic excited state. nih.govaip.org
| Compound | Short Time Constant (fs) | Long Time Constant(s) (ps) |
|---|---|---|
| 1,2-Butadiene | 30 | 1.8 |
| 1,1-Dimethylallene | 52 | 3.5 |
| This compound | 23 | 0.306 and 18 |
Other High-Level Quantum Chemical Methods
Ab Initio Hartree-Fock and Post-Hartree-Fock Calculations
Ab initio quantum chemistry methods are based on first principles of quantum mechanics. The foundational ab initio approach is the Hartree-Fock (HF) method. wikipedia.org It simplifies the complex interactions between electrons by assuming that each electron moves in an average, or mean, field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions. wikipedia.orgfiveable.me This self-consistent field (SCF) approach provides a valuable starting point for more advanced calculations. wikipedia.org
To improve upon the Hartree-Fock approximation, a set of techniques known as post-Hartree-Fock methods have been developed. wikipedia.org These methods aim to incorporate the effects of electron correlation, which are neglected in the mean-field approach of HF theory. fiveable.mewikipedia.org Electron correlation refers to the interaction and tendency of electrons to avoid one another due to their mutual repulsion. ststephens.net.in Prominent post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. fiveable.meststephens.net.in These methods provide a more accurate description of the electronic structure, albeit at a higher computational cost. wikipedia.org
Semiempirical Methods
Semiempirical quantum chemistry methods are derived from the Hartree-Fock formalism but introduce several approximations and parameters to significantly reduce computational cost. uni-muenchen.dewikipedia.org These methods are particularly useful for treating large molecules where full ab initio calculations would be too expensive. wikipedia.org
A key feature of semiempirical methods is the neglect of certain complex integrals, particularly many of the two-electron integrals. wikipedia.org To compensate for these omissions and the simplified quantum mechanical model, the methods are parameterized to reproduce experimental data, such as heats of formation or geometric parameters, or to match the results of higher-level ab initio calculations. uni-muenchen.deucsb.edu This parameterization allows for some effects of electron correlation to be implicitly included. uni-muenchen.de Common methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation include MNDO, AM1, and PM3. uni-muenchen.deucsb.edu
Hybrid Computational Approaches
Hybrid computational approaches seek to leverage the strengths of different techniques by combining them. A powerful strategy in modern computational chemistry is the integration of theoretical calculations with experimental data. nih.govnih.gov This approach, sometimes referred to as integrative modeling, can provide a more comprehensive and detailed molecular understanding of a system than either method could alone. nih.gov
For example, quantum mechanical/molecular mechanics (QM/MM) methods combine a high-level quantum mechanical treatment for a reactive center of a molecule with a more computationally efficient molecular mechanics (force field) description for the surrounding environment. aip.org Another form of hybrid approach is the direct combination of molecular dynamics simulations with experimental results. nih.gov The study of this compound's photodynamics, which combined Ab Initio Multiple Spawning (AIMS) simulations with experimental femtosecond time-resolved photoelectron spectroscopy (TRPES), is a clear example of such an approach, where the synergy between theory and experiment provides a validated and detailed picture of the underlying molecular processes. nih.govaip.org
Molecular Mechanics and Artificial Neural Networks for Potential Development
The study of this compound through computational chemistry leverages methods that range from classical mechanics approximations to sophisticated machine learning models. These approaches are essential for understanding the molecule's potential energy surface (PES), which governs its conformational dynamics, stability, and reactivity. The development of accurate potential functions is central to these simulations.
Molecular Mechanics Force Fields
Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. fiveable.me It bypasses complex quantum mechanical calculations by representing atoms as spheres and chemical bonds as springs. fiveable.mewustl.edu The total potential energy of the system is calculated using a force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms. wustl.eduwikipedia.org
The energy (E) in a typical force field is a sum of bonded and non-bonded terms:
E = Estretch + Ebend + Etorsion + Enon-bonded
For a molecule like this compound, a force field would be parameterized to account for its specific structural features. This involves defining atom types for the sp3 hybridized carbons of the methyl groups, the sp2 hybridized terminal carbons of the allene, and the central sp hybridized carbon. Each of these atom types is assigned specific parameters for bond lengths, angles, and torsional barriers. wikipedia.org
The primary components of the force field for this compound would include:
Bond Stretching (Estretch): This term models the energy required to stretch or compress a bond from its equilibrium length, typically using a harmonic potential (Hooke's Law).
Angle Bending (Ebend): This function describes the energy penalty for deforming a bond angle from its ideal value.
Torsional Strain (Etorsion): This term accounts for the energy barriers associated with rotation around chemical bonds, which is particularly important for the methyl groups in this compound.
An illustrative set of parameters for the bonded interactions in this compound, based on a generic force field, is presented below.
| Interaction Type | Involved Atom Types | Equilibrium Value (r₀, θ₀) | Force Constant (k) |
| Bond Stretching | |||
| C(sp3)-H | C3-H | 1.09 Å | 330 kcal mol-1 Å-2 |
| C(sp3)-C(sp2) | C3-C2 | 1.51 Å | 280 kcal mol-1 Å-2 |
| C(sp2)=C(sp) | C2-C1 | 1.31 Å | 960 kcal mol-1 Å-2 |
| Angle Bending | |||
| H-C(sp3)-H | H-C3-H | 109.5° | 35 kcal mol-1 rad-2 |
| H-C(sp3)-C(sp2) | H-C3-C2 | 109.5° | 40 kcal mol-1 rad-2 |
| C(sp3)-C(sp2)-C(sp3) | C3-C2-C3 | 120.0° | 70 kcal mol-1 rad-2 |
| C(sp3)-C(sp2)=C(sp) | C3-C2-C1 | 120.0° | 80 kcal mol-1 rad-2 |
| C(sp2)=C(sp)=C(sp2) | C2-C1-C2 | 180.0° | 100 kcal mol-1 rad-2 |
Note: This table is for illustrative purposes. C1 refers to the central sp carbon, C2 to the terminal sp2 carbons, and C3 to the methyl sp3 carbons.
While computationally efficient, classical force fields have limitations. Their accuracy is confined to molecules and conformations close to those used for their parameterization, and they cannot describe chemical reactions involving bond breaking or formation. wustl.edu
Artificial Neural Networks for Potential Development
To achieve higher accuracy and broader applicability, modern computational chemistry increasingly employs machine learning interatomic potentials (MLIPs), particularly those based on artificial neural networks (ANNs). acs.org Neural network potentials (NNPs) bridge the gap between the efficiency of classical force fields and the accuracy of quantum mechanics (QM). acs.orgcuny.edu
The development of an NNP for a molecule like this compound involves a multi-step process:
Data Generation: A comprehensive dataset is created by performing thousands of high-level QM calculations, typically using Density Functional Theory (DFT), on various conformations of the this compound molecule. acs.org This includes structures at equilibrium, as well as distorted and high-energy geometries to ensure the model can describe the entire potential energy surface.
Feature Engineering: The local atomic environment of each atom is converted into a set of numerical descriptors, or "fingerprints," that serve as the input for the neural network. These descriptors are designed to be invariant to translation and rotation of the molecule.
Network Training: A neural network architecture is trained to learn the complex, non-linear relationship between the atomic environment descriptors and the corresponding QM-calculated energies and forces. The network's parameters are optimized to minimize the difference between its predictions and the QM reference data. arxiv.org
This approach allows the NNP to learn the underlying physics of interatomic interactions from the QM data without being constrained by the rigid functional forms of classical force fields. acs.org
The accuracy of NNPs has been demonstrated in numerous studies on small organic molecules. These models can predict energies with an accuracy approaching that of the underlying QM method, at a fraction of the computational cost. Benchmark studies on datasets of small organic molecules (containing C, H, N, and O atoms) show that well-trained NNPs can achieve root-mean-square errors (RMSE) well below the threshold of chemical accuracy (1 kcal/mol).
| Model | Test Set | Energy RMSE (kcal/mol) |
| ANI-1 | Molecules up to 8 heavy atoms | 0.55 |
| SchNet | Molecules up to 8 heavy atoms | 0.60 |
| ANI-1 | GDB-11 molecules with 10 heavy atoms | 1.17 |
| SchNet | GDB-11 molecules with 10 heavy atoms | 1.89 |
| PhysNet | C10H20 isomers | 0.52 |
Data sourced from a benchmark study comparing different NNP models. The performance illustrates the typical accuracy achievable for small organic molecules like this compound.
By leveraging these advanced computational tools, researchers can develop highly accurate potential models for this compound. These potentials enable large-scale molecular dynamics simulations to explore its dynamic behavior, conformational landscape, and thermodynamic properties with near-quantum mechanical accuracy.
Advanced Applications in Chemical Synthesis and Materials Science
Polymerization Research Involving Tetramethylallene
The polymerization of allenes can lead to polymers with unique structures and properties. However, research has shown that this compound is highly resistant to polymerization under conditions that successfully polymerize less substituted allenes. researchgate.nettandfonline.comcapes.gov.br Studies using Ziegler-Natta type catalysts, such as Al-i-Bu₃-VOCl₃, found that while allene (B1206475), methylallene, and other less substituted derivatives could be converted into solid polymers, this compound did not react. tandfonline.comcapes.gov.brtandfonline.com
This reluctance to polymerize is attributed to steric hindrance. The four methyl groups surrounding the allene core sterically block the approach of the monomer to the growing polymer chain-catalyst complex. tandfonline.com The general trend for allene polymerization activity decreases significantly with increased substitution, with tetrasubstituted allenes like this compound showing little to no reactivity. researchgate.netcapes.gov.brtandfonline.com
Table 2: Polymerization Activity of Various Allenes with Al-i-Bu₃-VOCl₃ Catalyst
| Monomer | Polymerization Result | Inferred Reactivity |
| Allene (CH₂=C=CH₂) | Solid Polymer Formed | High |
| 3-Methylbutadiene-1,2 | Solid Polymer Formed | Moderate |
| Pentadiene-2,3 | Solid Polymer Formed | Low |
| This compound | No Reaction | Negligible |
| Tetraphenylallene | No Reaction | Negligible |
Data compiled from studies by Havinga and Schors. tandfonline.comcapes.gov.br
Similarly, studies with bis-π-allylnickelbromide catalysts also noted that the reactivity of monomers in polymerization decreases when moving from allene to dimethylallene and further to this compound. capes.gov.br
Relevance in Advanced Materials Chemistry
Beyond its use in solution-phase synthesis, this compound has been explored as a potential precursor in the gas-phase synthesis of advanced carbon materials.
Graphene, a single layer of sp²-hybridized carbon atoms in a honeycomb lattice, possesses extraordinary electronic and mechanical properties. researchgate.netmdpi.com A primary method for its synthesis is Chemical Vapor Deposition (CVD), where a carbon-containing precursor gas is decomposed at high temperatures onto a metal catalyst substrate, typically copper foil. nih.govmdpi.comnih.gov
The choice of carbon precursor is critical in CVD. While methane (B114726) is the most common precursor, researchers are exploring other molecules. nih.gov this compound, as a carbon-rich hydrocarbon (C₇H₁₂), represents a potential, albeit complex, precursor for carbon-based materials. nih.gov The concept involves its thermal decomposition on a heated copper surface, where the carbon atoms rearrange to form a graphene-like lattice. rsc.orgresearchgate.net This bottom-up approach builds the material from atomic or molecular units. mdpi.com The synthesis of specialized materials like copper@carbon core-shell nanowires has been achieved using CVD with organometallic precursors, demonstrating the versatility of the CVD technique for creating novel carbon nanostructures. rsc.org While detailed studies specifically using this compound for graphene synthesis are not widespread, its potential as a carbon source fits within the broader research effort to discover new precursors for the controlled synthesis of graphene and its derivatives. rsc.org
Future Directions in Tetramethylallene Research
Development of Catalytic and Stereoselective Transformations
A primary frontier in tetramethylallene chemistry is the development of catalytic reactions that can control stereochemistry. While significant progress has been made in the broader field of asymmetric catalysis, its application to this compound remains an area with substantial room for growth. wikipedia.orgfrontiersin.org Future work will likely focus on designing chiral catalysts capable of differentiating the prochiral faces of the allene's double bonds or controlling the geometry of the resulting products. libretexts.org
Palladium-catalyzed cross-coupling reactions have shown promise in functionalizing this compound. For instance, reactions with a variety of aryl and vinylic halides in the presence of a palladium catalyst yield substituted diene products. acs.orgorganic-chemistry.org These transformations demonstrate the potential to build molecular complexity from the this compound core. organic-chemistry.org
Table 1: Palladium-Catalyzed Diene Synthesis from this compound and Organic Halides Data sourced from Chang, H.-M., & Cheng, C.-H. (2000). acs.org
| Organic Halide (R-X) | Product | Yield (%) |
|---|---|---|
| Iodobenzene | CH₂=C(CH₃)C(Ph)=C(CH₃)₂ | 50 |
| Bromobenzene | CH₂=C(CH₃)C(Ph)=C(CH₃)₂ | 85 |
| 4-Iodotoluene | CH₂=C(CH₃)C(4-tolyl)=C(CH₃)₂ | 55 |
| 4-Bromoanisole | CH₂=C(CH₃)C(4-methoxyphenyl)=C(CH₃)₂ | 91 |
| (E)-β-Bromostyrene | (E)-CH₂=C(CH₃)C(CH=CHPh)=C(CH₃)₂ | 75 |
Beyond palladium, other transition metals are emerging as key players. Cationic gold(I) complexes have been shown to catalyze the isomerization of this compound into its 1,3-diene counterpart, 2,4-dimethyl-1,3-pentadiene (B89641). mdpi.comresearchgate.net The reaction proceeds through a formal 1,3-hydrogen migration and the resulting π-1,3-diene complex has been structurally characterized, offering a clear example of a stereoselective transformation. mdpi.comresearchgate.net The development of enantioselective versions of these catalytic isomerizations is a logical and important next step. researchgate.net Future research will likely expand the range of chiral catalysts, including those based on rhodium and iridium, to achieve highly enantioselective additions and rearrangements of the this compound core. frontiersin.orgnih.gov
Exploration of Novel Reaction Pathways and Mechanisms
Understanding and discovering new reaction pathways for this compound is crucial for unlocking its synthetic potential. A recurring theme in its reactivity is the propensity to isomerize to the more stable conjugated diene, 2,4-dimethylpenta-1,3-diene. mdpi.com This rearrangement often precedes further reactions, such as in cycloadditions with olefins like tetrafluoroethylene (B6358150) and acrylonitrile (B1666552). rsc.orgrsc.org In these cases, the reaction occurs between the newly formed diene and the olefin, not directly with the allene (B1206475). rsc.orgrsc.org
However, direct cycloadditions and other transformations of the allenic system are known and represent a key area for future exploration. The Simmons-Smith reaction, for example, provides a pathway to cyclopropane (B1198618) derivatives, with this compound yielding primarily l-isopropylidene-2,2-dimethylcyclopropane. pageplace.de The Paternò–Büchi reaction with benzophenone (B1666685) produces polymers containing oxetane (B1205548) units, demonstrating a photochemical pathway to novel polymeric structures. typeset.io
Transition metals offer diverse pathways for activating this compound. Pettit and colleagues observed that reacting this compound with diiron nonacarbonyl (Fe₂(CO)₉) yields a mixture of iron-allene complexes, which upon heating or with excess reagent, convert to an iron-diene complex. mdpi.com This demonstrates a metal-mediated isomerization pathway. Similarly, certain ruthenium clusters can act as catalysts for the isomerization of this compound to 2,4-dimethylpenta-1,3-diene. researchgate.net Other novel pathways include hydrogen atom transfer reactions with metal hydrides such as HMn(CO)₅ and HCo(CO)₄, which have been mechanistically studied. semanticscholar.orgacs.org
Table 2: Selected Reaction Pathways of this compound
| Reaction Type | Reagent(s) | Primary Product Type | Reference |
|---|---|---|---|
| Isomerization/Cycloaddition | Tetrafluoroethylene (thermal) | Substituted Cyclobutane (B1203170) (from diene) | rsc.org |
| Cyclopropanation | Simmons-Smith Reagent (CH₂I₂/Zn-Cu) | Alkylidenecyclopropane | pageplace.de |
| Metal-Mediated Isomerization | Fe₂(CO)₉ | Iron-Diene Complex | mdpi.com |
| Catalytic Isomerization | Ruthenium Cluster | 2,4-Dimethylpenta-1,3-diene | researchgate.net |
| Hydrogen Atom Transfer | HMn(CO)₅ / HCo(CO)₄ | Radical Intermediates | semanticscholar.orgacs.org |
| Photochemical Cycloaddition | Benzophenone | Oxetane-containing Polymer | typeset.io |
Future research will focus on discovering new cycloaddition partners, exploring pericyclic reactions beyond simple cycloadditions, and developing catalytic cycles that exploit the unique reactivity of the allenic bond system without prior isomerization. libretexts.org A deeper mechanistic understanding of these processes, distinguishing between radical, concerted, and ionic pathways, will be essential. semanticscholar.org
Integration of Advanced Computational and Spectroscopic Techniques
The synergy between advanced spectroscopic methods and computational chemistry is poised to revolutionize our understanding of this compound's structure, bonding, and reaction mechanisms. wikipedia.orgrsc.org The integration of these techniques allows for the characterization of transient intermediates and the elucidation of complex reaction coordinates that are inaccessible through classical methods alone. danlehnherr.com
A powerful example of this integration is the study of the reaction between this compound and dichlorotetracarbonyldirhodium(I) (Rh₂(CO)₄Cl₂). researchgate.net Researchers used a combination of in-situ Fourier-transform infrared (FTIR) and Raman spectroscopies to monitor the reaction in real-time. researchgate.net The complex spectral data were then analyzed using advanced algorithms and compared against theoretical spectra generated by Density Functional Theory (DFT) calculations. researchgate.net This combined approach enabled the identification of a new allene complex, Rh₂(CO)₃Cl₂(η²-C₇H₁₂), and the reconstruction of its pure component spectra. researchgate.net
Liquid crystal NMR (LC-NMR) spectroscopy is another advanced technique that has provided profound insights into the structure of this compound. acs.org By dissolving this compound in a nematic mesophase, researchers can measure residual dipolar couplings, which are highly sensitive to molecular geometry. A study combined LC-NMR experiments with Monte Carlo simulations to precisely assess the contribution of molecular vibrations to the observed dipolar couplings, leading to a highly refined structural determination. acs.org
Future research will undoubtedly leverage an even broader array of techniques. This includes the use of ultrafast spectroscopy to probe reaction dynamics on the femtosecond timescale and more sophisticated computational models to map out entire catalytic cycles. wikipedia.orgroutledge.com The application of techniques like X-ray photoelectron spectroscopy (XPS) and resonant Auger spectroscopy, which have been used to study the electronic structure of the parent allene molecule, could provide detailed information about the orbitals involved in this compound's bonding and reactivity. researchgate.net Combining these experimental methods with increasingly accurate computational chemistry will be key to designing new reactions and catalysts with predictable outcomes. wikipedia.orgmdpi.com
Design of New Materials Based on this compound Scaffolds
The unique, rigid, and sterically hindered structure of this compound makes it an intriguing building block for novel materials. While this area is less developed than its reaction chemistry, early findings and patents point toward significant future potential. The presence of cumulative double bonds suggests that this compound could serve as a monomer or cross-linking agent in polymer synthesis, leading to materials with distinctive properties. google.comresearchgate.net
Patents have described the use of this compound in the formulation of propellant compositions, where it is reacted with aluminum hydrides to create aluminum-containing polymers. google.com These materials are noted for their potential as high-energy fuel components. google.com Other work suggests that this compound can be used to create elastomeric materials that can be cross-linked into colorless vulcanizates. google.com
The photochemical reactivity of this compound also opens doors to new materials. The Paternò–Büchi reaction with ketones results in polymers that incorporate oxetane units directly into the main chain, a structural motif that could impart unique thermal or mechanical properties. typeset.io
Looking forward, the focus will be on the controlled polymerization of this compound and its derivatives. The development of catalysts that can mediate the polymerization of such a sterically demanding monomer is a significant challenge. Success in this area could lead to the creation of "poly(this compound)" a polymer with a highly rigid backbone of repeating quaternary carbons, which could have applications in areas such as gas separation membranes or high-performance plastics. Furthermore, incorporating this compound as a structural unit within copolymers could be used to tune the physical properties of existing polymers, introducing rigidity and altering chain packing. The synthesis of well-defined oligomers and polymers from this compound scaffolds is a promising, albeit challenging, direction for future materials science research. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing high-purity tetramethylallene, and how can side reactions be minimized?
- Methodological Answer : this compound (C₇H₁₂) is synthesized via nucleophilic substitution or dehydrohalogenation reactions. A common approach involves using carbazolyldiamine and tetrachloromonospirophosphazene in tetrahydrofuran (THF) with triethylamine as a base, stirred at room temperature for 72 hours. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography. Key challenges include avoiding hydrolysis and controlling steric hindrance from methyl groups, which can lead to incomplete reactions. Post-synthesis, NMR and GC-MS are critical for verifying purity .
Q. How can NMR spectroscopy be utilized to confirm the structural integrity and conformational dynamics of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for identifying methyl group environments and confirming the allenic structure (C=C=C). Spin saturation transfer experiments in CDCl₃ at low temperatures (-46°C) reveal rotational dynamics, with a rate constant k = 30 s⁻¹ observed for this compound-platinum complexes. Line-shape analysis is employed to resolve slow rotational motions in solvents like 1,1,2,2-tetrachloroethane-d₂. Researchers should compare experimental NMR data with computational predictions to validate assignments .
Advanced Research Questions
Q. What methodological approaches are employed to study the ultrafast excited-state relaxation dynamics of this compound?
- Methodological Answer : Femtosecond time-resolved photoelectron spectroscopy (TRPES) coupled with ab initio multiple spawning (AIMS) simulations is used to track conical intersection dynamics. For this compound, TRPES reveals biphasic decay with time constants of 23 fs (short) and 306 fs/18 ps (long). AIMS trajectories show that methyl substituents impede access to conical intersections, favoring bending over twisting pathways. Researchers must account for solvent polarity and temperature to reconcile experimental and simulated ionization potentials .
Q. How do solvent and temperature conditions affect the kinetic analysis of this compound's rotational dynamics in coordination complexes?
- Methodological Answer : Kinetic studies in CDCl₃ at -46°C yield measurable rate constants (k = 30 s⁻¹), whereas in viscous solvents like tetrachloroethane-d₂, rotational motion becomes undetectable due to slowed dynamics. Researchers should optimize solvent deuteration and temperature gradients to balance signal resolution and experimental feasibility. Contradictions in data (e.g., solvent-dependent line broadening) require revisiting exchange models or employing variable-temperature NMR .
Q. What computational strategies are effective in simulating the conical intersection dynamics of this compound?
- Methodological Answer : AIMS simulations with CASSCF/6-31G* basis sets reproduce TRPES decay profiles by modeling both electronic and vibrational coupling. Key parameters include:
Q. How do methyl substituents influence the branching pathways in the nonadiabatic dynamics of this compound?
- Methodological Answer : Methyl groups increase steric bulk, delaying access to conical intersections. In this compound, bending motions dominate due to reduced torsional freedom, contrasting with unsubstituted allene, where twisting is prevalent. Researchers should compare isotope effects (e.g., CD₃ vs. CH₃) to disentangle inertial and electronic contributions. Contradictions in time constants (e.g., 18 ps vs. 3.5 ps in dimethyl analogues) highlight the need for multi-configurational wavefunction analysis .
Data Contradictions and Resolution
- Kinetic Discrepancies : Conflicting rate constants (e.g., k = 30 s⁻¹ in CDCl₃ vs. undetectable rates in THF-d₈) suggest solvent-dependent rotational barriers. Resolution involves solvent screening and DFT-based transition state modeling .
- Photodynamics Variability : Disparate TRPES decay times (23 fs vs. 306 fs) arise from competing electronic-vibrational coupling. Cross-validating AIMS trajectories with time-dependent density functional theory (TD-DFT) improves mechanistic clarity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
